molecular formula C27H34N2O5 B13622224 N-Fmoc-L-leucyl-L-leucine

N-Fmoc-L-leucyl-L-leucine

Cat. No.: B13622224
M. Wt: 466.6 g/mol
InChI Key: OLBBXRXTYWLDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-L-leucyl-L-leucine is a useful research compound. Its molecular formula is C27H34N2O5 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-L-leucyl-L-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-L-leucyl-L-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)

InChI Key

OLBBXRXTYWLDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

N-Fmoc-L-leucyl-L-leucine: Structural Properties, Synthesis, and Supramolecular Applications

[1]

Executive Summary

N-Fmoc-L-leucyl-L-leucine (Fmoc-Leu-Leu-OH) is a high-value dipeptide intermediate (CAS: 88743-98-0) critical to both advanced solid-phase peptide synthesis (SPPS) and supramolecular materials science.[1] In drug development, it serves as a pre-formed building block to mitigate difficult coupling sequences—most notably in the synthesis of complex agonists like Retatrutide (GLP-1/GIP/GCGR triple agonist). Beyond synthesis, Fmoc-Leu-Leu-OH exhibits self-assembly properties, forming hydrogels via


1

This guide details the physicochemical properties, synthesis protocols, and application methodologies for Fmoc-Leu-Leu-OH, designed for researchers requiring high-purity outcomes.[1]

Chemical Architecture & Physicochemical Properties[1][2][3]

Fmoc-Leu-Leu-OH consists of two L-leucine residues linked by a peptide bond, with the N-terminus protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[1] Its hydrophobicity, driven by the two isobutyl side chains and the fluorenyl ring, dictates its solubility profile and self-assembly behavior.

Table 1: Physicochemical Data Profile[1]
PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine
CAS Number 88743-98-0
Molecular Formula

Molecular Weight 466.58 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in water
Melting Point 93–103 °C
Purity Standard

99.0% (HPLC) for pharmaceutical applications
Storage 2–8 °C, desiccated (Hygroscopic)
Structural Logic

The molecule features three distinct domains:

  • Fmoc Group: Provides aromaticity for

    
    -
    
    
    stacking (critical for gelation) and orthogonal protection (base-labile).[1]
  • Leu-Leu Dipeptide Backbone: The hydrophobic isobutyl side chains promote aggregation in aqueous environments via hydrophobic effects, stabilizing supramolecular structures.[1]

  • C-Terminal Carboxyl Group: Allows for anchoring to resins (e.g., 2-Chlorotrityl chloride) or further coupling in solution phase.[1]

Synthesis & Purification Protocols

While Fmoc-Leu-Leu-OH is commercially available, in-house synthesis is often required to ensure specific stereochemical purity or to introduce isotopic labels.[1]

Method A: Solution-Phase Synthesis (Recommended for Scale)

Rationale: Solution-phase synthesis avoids the lower atom economy of solid-phase resins when producing gram-scale intermediates.[1]

Reagents:

  • Fmoc-L-Leu-OH (1.0 eq)[1]

  • H-L-Leu-OtBu[1]·HCl (1.0 eq) (C-terminal protection prevents polymerization)[1]

  • Coupling Agents: EDC·HCl (1.1 eq) / HOBt (1.1 eq) or HBTU/DIPEA

  • Solvent: DCM or DMF[2]

Protocol:

  • Activation: Dissolve Fmoc-L-Leu-OH and HOBt in minimal DMF/DCM at 0°C. Add EDC·HCl and stir for 15 min to form the active ester.

  • Coupling: Add H-L-Leu-OtBu·HCl and DIPEA (2.5 eq) to the mixture.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (fading of starting Fmoc-AA).

  • Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes basic impurities), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.[1]

  • Deprotection (C-Terminus): Treat the intermediate (Fmoc-Leu-Leu-OtBu) with TFA/DCM (1:1 v/v) for 1 hour to cleave the t-Butyl ester.

  • Precipitation: Evaporate TFA and precipitate the product in cold diethyl ether. Filter and dry.[1][3]

Method B: SPPS Fragment Condensation Strategy

Rationale: Using Fmoc-Leu-Leu-OH as a pre-formed unit in SPPS prevents "difficult sequence" aggregation issues often seen when coupling two hydrophobic residues sequentially on-resin.[1]

SynthesisWorkflowcluster_SPPSApplication in SPPSStartFmoc-Leu-OH+ H-Leu-OtBuActivationActivation(EDC/HOBt)Start->ActivationCouplingCoupling Reaction(DCM/DMF, RT, 4h)Activation->CouplingIntermediateFmoc-Leu-Leu-OtBuCoupling->IntermediateDeprotectionAcidolysis (TFA)Remove tBuIntermediate->DeprotectionFinalFmoc-Leu-Leu-OH(Precipitate in Ether)Deprotection->FinalSPPS_StepCoupling to Resin-Bound Peptide(Avoids Leu-Leu aggregation)Final->SPPS_StepFragmentCondensation

Figure 1: Workflow for the solution-phase synthesis of Fmoc-Leu-Leu-OH and its downstream application.

Functional Applications

Fragment Condensation in Peptide Therapeutics

In the synthesis of long GLP-1 agonists (e.g., Retatrutide), the hydrophobic Leu-Leu motif can cause on-resin aggregation, leading to deletion sequences (des-Leu impurities).[1]

  • The Solution: Using Fmoc-Leu-Leu-OH as a single unit reduces the number of coupling steps and sterically disrupts potential beta-sheet formation on the resin.[1]

  • Mechanism: The pre-formed peptide bond eliminates the kinetic barrier of forming the Leu-Leu bond on a crowded solid support.

Supramolecular Hydrogels

Fmoc-dipeptides are a class of low-molecular-weight gelators (LMWGs).[1] Fmoc-Leu-Leu-OH self-assembles into nanofibrous networks under specific triggers.

  • Driving Forces:

    • 
      -
      
      
      Stacking:
      Interlocking fluorenyl groups form the structural spine.[1]
    • Hydrophobic Interdigitation: The leucine side chains interlock, shielding the core from water.

    • Hydrogen Bonding: The amide backbone stabilizes the fibrils.

  • Utility: These hydrogels are biocompatible and can be used for 3D cell culture or controlled drug release.[1]

Experimental Protocols

Protocol 4.1: Hydrogel Formation (Solvent-Switch Method)

Note: This method relies on the "solvent-switch" technique to trigger rapid self-assembly.[1]

  • Stock Preparation: Dissolve Fmoc-Leu-Leu-OH in DMSO at a concentration of 50–100 mg/mL. Ensure complete dissolution (sonicate if necessary).[1]

  • Triggering: Rapidly dilute the DMSO stock with distilled water (pH 7.0) to a final concentration of 5–10 mg/mL.

    • Ratio: Typically 1:9 (DMSO:Water) or 1:19 depending on desired stiffness.[1]

  • Incubation: Leave the mixture undisturbed at room temperature for 1–2 hours.

  • Observation: A stable, opaque hydrogel should form.[1] Inversion test (turning the vial upside down) confirms gelation.

Protocol 4.2: QC Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 20 minutes (due to high hydrophobicity).

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

SelfAssemblyMonomerFmoc-Leu-Leu-OH Monomers(in DMSO)TriggerAdd Water (Solvent Switch)Monomer->TriggerStackingPi-Pi Stacking of Fmoc Groups+ Hydrophobic Leu InteractionsTrigger->StackingFibrilNanofibrous Network FormationStacking->FibrilGelSupramolecular HydrogelStacking->GelH-BondingFibril->Gel

Figure 2: Mechanism of Fmoc-Leu-Leu-OH self-assembly into hydrogels.

References

  • Chem-Impex International. (n.d.).[1] Fmoc-Leu-Leu-OH Product Data. Retrieved from

  • Smith, A. M., et al. (2009).[4][5] Vibrational Raman Optical Activity of Fmoc-Dipeptide Gels. (Referenced in context of Fmoc-Leu-Leu stacking interactions).

  • J&K Scientific. (n.d.).[1] Fmoc-Leu-Leu-OH Specifications. Retrieved from

  • National Institutes of Health (NIH). (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PubMed Central.[1]

  • Preparation method of Retatrutide. (Patent Context). Discusses the use of Fmoc-Leu-Leu-OH fragment to improve yield in GLP-1 agonist synthesis.

An In-Depth Technical Guide to N-Fmoc-L-leucyl-L-leucine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine, commonly abbreviated as Fmoc-Leu-Leu-OH, is a pivotal dipeptide derivative extensively utilized in the field of peptide chemistry. As a cornerstone of modern drug discovery and development, its strategic incorporation into peptide sequences offers a multitude of advantages, from modulating hydrophobicity to influencing secondary structure formation. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of Fmoc-Leu-Leu-OH, tailored for researchers, scientists, and professionals in drug development.

The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, central to the widely adopted solid-phase peptide synthesis (SPPS) strategy.[1] This protection scheme allows for the sequential and controlled elongation of peptide chains with high fidelity. The two leucine residues, being hydrophobic amino acids, play a significant role in the structural and solubility characteristics of the resulting peptide.[2]

Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-Leu-Leu-OH is critical for its effective use in synthesis and analysis.

PropertyValueSource
Chemical Formula C27H34N2O5[3]
Molecular Weight 466.58 g/mol [1]
CAS Number 88743-98-0[1][3]
Appearance White to off-white powder[1]
Purity (Typical) ≥99% (by HPLC)[1]

Synthesis of N-Fmoc-L-leucyl-L-leucine

The synthesis of Fmoc-Leu-Leu-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-Fmoc-L-leucine with a C-terminally protected L-leucine, followed by the deprotection of the C-terminus.

Conceptual Workflow of Solution-Phase Synthesis

G FmocLeuOH N-Fmoc-L-leucine Coupling Peptide Coupling (e.g., DCC/HOBt or HATU) FmocLeuOH->Coupling LeuEster L-leucine Methyl Ester LeuEster->Coupling DipeptideEster Fmoc-Leu-Leu-OMe Coupling->DipeptideEster Saponification Saponification (e.g., LiOH or NaOH) DipeptideEster->Saponification FinalProduct Fmoc-Leu-Leu-OH Saponification->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification

Caption: Solution-phase synthesis of Fmoc-Leu-Leu-OH.

Exemplary Solution-Phase Synthesis Protocol

Disclaimer: This is a generalized protocol and may require optimization.

  • Esterification of L-leucine: L-leucine is first protected at its carboxy terminus, commonly as a methyl or ethyl ester, to prevent self-coupling. This can be achieved by reacting L-leucine with thionyl chloride in methanol or ethanol.

  • Peptide Coupling:

    • Dissolve N-Fmoc-L-leucine (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • To this solution, add the L-leucine methyl ester hydrochloride (1 equivalent) and a tertiary amine base like diisopropylethylamine (DIPEA, 2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Protected Dipeptide Ester:

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • The filtrate is then typically washed sequentially with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO3) to remove unreacted starting materials, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-L-leucyl-L-leucine methyl ester.

  • Saponification (C-terminal Deprotection):

    • Dissolve the crude dipeptide ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

    • Add a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2 equivalents) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The crude Fmoc-Leu-Leu-OH is then purified by flash column chromatography on silica gel or by recrystallization.

Purification and Quality Control

Achieving high purity (≥99%) is paramount for the successful application of Fmoc-Leu-Leu-OH in peptide synthesis.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the final product.

General RP-HPLC Protocol for Purity Analysis
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a defined period (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV absorbance at 214 nm and 254 nm.

The retention time and peak purity are used to determine the identity and purity of the compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and structural integrity of the synthesized Fmoc-Leu-Leu-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to observe characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the alpha-protons of the two leucine residues, the beta and gamma-protons of the leucine side chains, and the methyl protons of the isobutyl groups.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine side chains.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For Fmoc-Leu-Leu-OH, the expected mass-to-charge ratio ([M+H]⁺) would be approximately 467.58. Tandem mass spectrometry (MS/MS) can be employed to further confirm the sequence by observing characteristic fragmentation patterns.[4]

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Leu-Leu-OH is a valuable building block in the synthesis of a wide array of peptides for therapeutic and research purposes.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Leu-Leu-OH is in Fmoc-based SPPS.[1] The use of a dipeptide unit can offer several advantages:

  • Improved Coupling Efficiency: In "difficult sequences" prone to aggregation, coupling a dipeptide can be more efficient than coupling single amino acids.

  • Reduced Racemization: The risk of racemization is minimized as the peptide bond is pre-formed.

  • Streamlined Synthesis: Incorporating a dipeptide unit effectively adds two residues in a single coupling step, accelerating the overall synthesis.

Workflow for Incorporating Fmoc-Leu-Leu-OH in SPPS

G Resin Resin-Bound Peptide (with free N-terminus) Coupling Coupling Reaction (e.g., HATU/DIPEA) Resin->Coupling FmocLeuLeuOH Fmoc-Leu-Leu-OH FmocLeuLeuOH->Coupling CoupledPeptide Resin-Bound Peptide (extended by Leu-Leu) Coupling->CoupledPeptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) CoupledPeptide->Deprotection NextCycle Ready for Next Coupling Cycle Deprotection->NextCycle

Caption: Incorporation of Fmoc-Leu-Leu-OH in SPPS.

Other Applications
  • Bioconjugation: Fmoc-Leu-Leu-OH can be incorporated into peptides that are subsequently conjugated to other molecules like antibodies or nanoparticles to create targeted drug delivery systems.[2]

  • Protein Engineering: This dipeptide can be used to modify protein structures, aiding in the design of proteins with enhanced functionalities.[2]

  • Development of Therapeutic Peptides: The hydrophobic nature of the leucine residues can be crucial for the biological activity, stability, and pharmacokinetic properties of therapeutic peptides targeting a range of diseases.[2]

Conclusion

N-Fmoc-L-leucyl-L-leucine is a well-defined and highly valuable dipeptide building block in the arsenal of peptide chemists. Its utility in streamlining SPPS and its influence on the properties of the final peptide make it an important component in the development of novel peptide-based therapeutics and research tools. A thorough understanding of its synthesis, purification, and characterization is essential for its effective and reliable application in the laboratory and in industrial settings.

References

Sources

Thermodynamic Stability of Fmoc-Leu-Leu Self-Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the thermodynamic characterization and stability assessment of Fmoc-Leu-Leu (Fmoc-LL) self-assemblies. It is designed for researchers requiring actionable protocols and mechanistic insights into hydrophobic dipeptide hydrogels.

Technical Guide & Experimental Framework

Executive Technical Summary

Fmoc-Leu-Leu (Fmoc-LL) represents a distinct class of ultrashort peptide gelators where self-assembly is driven by a delicate balance between aromatic


-

stacking
(fluorenyl groups) and hydrophobic packing (leucine side chains). Unlike the widely studied Fmoc-Diphenylalanine (Fmoc-FF), which benefits from additional side-chain aromatic interactions, Fmoc-LL relies heavily on the hydrophobic effect and backbone hydrogen bonding. This results in a thermodynamic profile characterized by metastable fibrillar networks that are highly sensitive to processing pathways (e.g., pH switch vs. solvent switch).

This guide details the thermodynamic drivers, phase behavior, and validated protocols for characterizing Fmoc-LL assemblies.

Thermodynamic Fundamentals of Assembly

The formation of Fmoc-LL hydrogels is a nucleation-dependent self-assembly process governed by the Gibbs free energy change (


):


Enthalpic Drivers ( )
  • 
    -
    
    
    
    Stacking:
    The fluorenyl rings overlap in an offset face-to-face or T-shaped arrangement. This is the primary "locking" mechanism for the supramolecular spine.
  • Hydrogen Bonding: Intermolecular H-bonds between the carbamate and amide groups of the peptide backbone stabilize the

    
    -sheet secondary structure.
    
Entropic Drivers ( )
  • Hydrophobic Effect: The leucine side chains are aliphatic and highly hydrophobic. The release of structured water molecules surrounding these hydrophobic domains upon assembly provides a significant entropic gain, often driving the assembly even when enthalpic contributions are weakened by temperature.

The Energy Landscape

Fmoc-LL assemblies often exist in a kinetic trap . The hydrogel state is a local minimum (metastable), while the thermodynamic global minimum is often a macroscopic crystal (precipitate).

EnergyLandscape Monomer Dispersed Monomers (High Energy) Nucleation Nucleation Event (Activation Barrier) Monomer->Nucleation pH/Solvent Trigger Hydrogel Fibrillar Hydrogel (Metastable State) Nucleation->Hydrogel Fast Kinetics Hydrogel->Monomer Heating > T_gel Crystal Macroscopic Crystal (Thermodynamic Minimum) Hydrogel->Crystal Aging / Ostwald Ripening

Figure 1: Energy landscape of Fmoc-LL self-assembly. The hydrogel is a metastable state that can transition to crystals over time or revert to monomers upon heating.

Critical Parameters & Phase Behavior

Critical Gelation Concentration (CGC)

The CGC is the minimum concentration required to form a self-supporting network. For Fmoc-LL, this value is higher than Fmoc-FF due to weaker side-chain interactions.

ParameterFmoc-Leu-Leu (Typical)Fmoc-Phe-Phe (Benchmark)Mechanistic Rationale
CGC 0.5 – 1.0 wt% (~10–20 mM)0.1 – 0.5 wt%Leucine lacks aromatic side-chain stacking, requiring higher density for networking.

45 – 60 °C 60 – 80 °CLower enthalpy of assembly results in lower thermal stability.
Morphology Twisted Fibrils NanotubesSteric packing of aliphatic Leu chains favors twisted ribbons over rigid tubes.
pKa (Apparent) ~5.5 – 6.0 ~5.0 – 5.5Hydrophobic environment shifts the pKa of the C-terminal carboxyl.
Phase Transition (Gel-Sol)

The gel-to-sol transition temperature (


) is concentration-dependent. It marks the point where thermal energy (

) overcomes the non-covalent interactions holding the fibrillar network together.

Validated Experimental Protocols

Protocol A: Preparation via pH-Switch

Rationale: The pH-switch method ensures homogenous nucleation by starting with a repulsive (charged) state and triggering assembly via protonation.

Materials: Fmoc-Leu-Leu-OH (High purity >98%), 0.5 M NaOH, 0.1 M HCl or GdL (Glucono-


-lactone), PBS buffer.
  • Solubilization: Weigh 10 mg of Fmoc-LL into a glass vial. Add 200 µL of 0.5 M NaOH. Vortex until fully dissolved (solution is clear, pH > 10). Note: Work quickly to minimize base-catalyzed Fmoc cleavage.

  • Dilution: Add 800 µL of PBS (or water) to reach the desired final volume (1 mL total).

  • Triggering (Fast Hydrolysis): Dropwise add 0.1 M HCl while vortexing until pH reaches ~7.0. The solution will turn cloudy/viscous.

  • Triggering (Slow Hydrolysis - Recommended): Instead of HCl, add solid GdL (molar ratio 2:1 GdL:Peptide). GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly.

  • Maturation: Leave undisturbed at 25°C for 12–24 hours. A self-supporting gel should form.

Protocol B: Thermodynamic Characterization (DSC)

Rationale: Differential Scanning Calorimetry (DSC) quantifies the enthalpy of the phase transition.

System: Nano-DSC or Standard DSC with hermetic pans.

  • Sample Loading: Load 500 µL (or pan capacity) of the pre-formed hydrogel into the sample cell. Load an equal volume of solvent (buffer) into the reference cell.

  • Equilibration: Equilibrate at 10°C for 15 minutes.

  • Heating Scan: Ramp temperature from 10°C to 90°C at a rate of 1°C/min . Note: Slow ramp rates are crucial to maintain equilibrium conditions in viscous gels.

  • Cooling Scan: Ramp back to 10°C at 1°C/min to check for reversibility (hysteresis).

  • Data Analysis: The peak of the endotherm represents

    
     (melting). The area under the curve represents 
    
    
    
    .
Protocol C: Enzymatic Stability Assay

Rationale: Fmoc-LL is susceptible to proteolytic cleavage, particularly by enzymes like Thermolysin that target hydrophobic residues (Leu).

  • Preparation: Prepare 500 µL hydrogels in HPLC vials.

  • Enzyme Addition: Add 50 µL of Thermolysin (10 U/mL) or Proteinase K solution on top of the gel.

  • Incubation: Incubate at 37°C.

  • Sampling: At defined intervals (0, 1, 4, 12, 24 h), remove the supernatant or dissolve the entire gel (using Acetonitrile/Water + 0.1% TFA) to quench.

  • Quantification: Analyze via HPLC (C18 column) monitoring the disappearance of the Fmoc-LL peak and appearance of Fmoc-Leu and Leu.

Structural Characterization Workflow

To validate that thermodynamic stability correlates with structural integrity, use the following workflow:

CharacterizationWorkflow cluster_Tests Parallel Characterization Sample Fmoc-LL Hydrogel Sample Rheology Rheology (G' vs G'', Strain Sweep) Sample->Rheology Mechanical Stability Spectroscopy CD / FTIR (Beta-sheet confirmation) Sample->Spectroscopy Molecular Organization Microscopy TEM / AFM (Fibril Morphology) Sample->Microscopy Supramolecular Structure Analysis Data Correlation: Is T_gel linked to fibril density? Rheology->Analysis Spectroscopy->Analysis Microscopy->Analysis

Figure 2: Integrated characterization workflow for validating hydrogel stability.

Key Readouts:
  • Rheology: A stable gel must show Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) by at least one order of magnitude. The "Yield Strain" indicates the brittleness of the network.
  • CD Spectroscopy: Look for a negative band at ~218 nm (beta-sheet) and signals in the UV region (260-300 nm) corresponding to the chiral organization of the Fmoc fluorenyl groups.

References

  • Fleming, S. & Ulijn, R.V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews.[1] Link

  • Adams, D.J. et al. (2009). The effect of the counterion on the pH-dependent gelation of Fmoc-dipeptides. Soft Matter. Link

  • Smith, A.M. et al. (2008). Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on π–π Interlocked β-Sheets. Advanced Materials. Link

  • Tang, C. et al. (2011). Fmoc-dipeptide-based hydrogels: the effect of the amino acid sequence on the gel properties. Journal of Colloid and Interface Science. Link

  • Raeburn, J. et al. (2013). The effect of solvent choice on the gelation and final hydrogel properties of Fmoc-diphenylalanine. Soft Matter. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using Fmoc-Leu-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Fmoc-Leu-Leu-OH (CAS: 88743-98-0) is a valuable dipeptide building block utilized frequently in the synthesis of protease inhibitors (e.g., Leupeptin analogues) and hydrophobic structural motifs.[1] While its use circumvents the difficult sequential coupling of two hydrophobic leucine residues—often a site of aggregation and incomplete coupling—it introduces a critical synthetic risk: C-terminal epimerization .

Unlike standard Fmoc-amino acids, which are protected by a urethane group (Fmoc) that prevents oxazolone formation, Fmoc-Leu-Leu-OH possesses a C-terminal amide bond.[1] Upon activation, this C-terminal Leucine is highly prone to cyclization into a 5(4H)-oxazolone intermediate, leading to loss of chirality and the formation of diastereomeric impurities (L,L vs L,D) that are difficult to separate by HPLC.

This Application Note defines a "Base-Free" activation protocol utilizing DIC/Oxyma Pure to maintain enantiomeric purity (>99.5%) while ensuring high coupling efficiency.

Critical Mechanistic Insight: The Racemization Risk

To ensure scientific integrity, operators must understand why the standard protocol fails for this reagent.

The Problem: Base-Mediated Oxazolone Formation

In standard SPPS (e.g., using HBTU/DIEA), the tertiary base (DIEA) abstracts the acidic proton from the carboxylic acid to facilitate uronium activation. However, for a dipeptide like Fmoc-Leu-Leu-OH:

  • The N-terminal Fmoc group is distant from the activated C-terminus.

  • The C-terminal Leucine nitrogen is an amide , not a carbamate.

  • In the presence of base (DIEA) and an activator, the carbonyl oxygen of the penultimate residue attacks the activated C-terminal carbonyl.

  • This forms a 5(4H)-oxazolone .[1] The C-alpha proton of the oxazolone is highly acidic and is rapidly abstracted by the base, leading to racemization.

The Solution: Kinetic Suppression via Oxyma/DIC

By eliminating the tertiary base (DIEA) and using Diisopropylcarbodiimide (DIC) with Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) :

  • Activation occurs at a lower pH (approx. pH 3-4), preventing proton abstraction from the chiral center.

  • Oxyma Pure acts as a superior nucleophile to HOBt, suppressing the lifetime of the reactive O-acylisourea intermediate and reducing the window for oxazolone formation.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecificationRole
Fmoc-Leu-Leu-OH >99% Purity (HPLC)Dipeptide Building Block
Resin Rink Amide or 2-CTCSolid Support
Oxyma Pure Synthesis GradeRacemization Suppressor
DIC 99% (fresh)Activator (Base-free)
DMF Amine-free, DrySolvent
Piperidine 20% in DMFDeprotection Reagent
Workflow Visualization

The following diagram outlines the decision logic for coupling Fmoc-Leu-Leu-OH versus a standard amino acid.

SPPS_Protocol Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Decision Next Residue Type? Wash1->Decision Std_AA Standard Fmoc-AA-OH Decision->Std_AA Single AA Dip_AA Fmoc-Leu-Leu-OH Decision->Dip_AA Dipeptide Std_Act Activation: HBTU / DIEA (Base Excess) Std_AA->Std_Act Coupling Coupling Reaction (60-120 min) Std_Act->Coupling Dip_Act CRITICAL ACTIVATION: DIC / Oxyma Pure (NO BASE) Dip_AA->Dip_Act Prevent Racemization Dip_Act->Coupling Check Kaiser Test / UPLC Coupling->Check Check->Deprotect Pass (Next Cycle) Check->Dip_Act Fail (Double Couple) Cleavage Final Cleavage TFA/TIS/H2O Check->Cleavage Sequence Complete

Caption: Workflow distinguishing the base-free activation pathway required for Fmoc-Leu-Leu-OH to prevent C-terminal epimerization.

Step-by-Step Procedure
Phase A: Resin Preparation
  • Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g) into a fritted reactor.

  • Swell in DCM for 20 minutes; drain.

  • Wash with DMF (3 x 2 min).

Phase B: Fmoc Deprotection (Standard)[1][2]
  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (5 x 1 min) to remove all traces of piperidine. Note: Residual piperidine can cause premature cleavage of the dipeptide.

Phase C: Activation & Coupling of Fmoc-Leu-Leu-OH

Crucial: Do not use the standard HBTU/DIEA cocktail.[1]

  • Calculate Stoichiometry: Use 3.0 equivalents relative to resin loading.

    • Example: 0.1 mmol scale -> Use 0.3 mmol Fmoc-Leu-Leu-OH.[1]

  • Dissolution: Dissolve 3.0 eq of Fmoc-Leu-Leu-OH and 3.0 eq of Oxyma Pure in minimal DMF (approx. 2-3 mL).

    • Tip: If solubility is poor due to the hydrophobic Leu-Leu motif, add 10-20% DCM or NMP to the solvent mixture.

  • Activation: Add 3.0 eq of DIC (Diisopropylcarbodiimide) to the solution.

    • Pre-activation time: 2-3 minutes maximum.[1] (Longer pre-activation increases oxazolone risk).[1]

  • Coupling: Transfer the activated solution immediately to the resin.

  • Incubation: Shake at room temperature for 60–120 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), perform a double coupling using half the equivalents (1.5 eq) with fresh DIC/Oxyma.

Phase D: Cleavage & Isolation
  • Wash resin with DMF (3x), DCM (3x), and MeOH (2x).[1][3] Dry under vacuum.

  • Prepare Cleavage Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5) .

    • Note: Leu-Leu is hydrophobic but not chemically sensitive like Met or Trp; therefore, EDT (ethanedithiol) is usually unnecessary unless other sensitive residues are present in the sequence.

  • Incubate resin with cocktail for 2-3 hours.

  • Precipitate filtrate in cold diethyl ether; centrifuge and lyophilize.

Quantitative Comparison: Activation Methods

The following data summarizes the impact of coupling reagents on the enantiomeric purity of the C-terminal Leucine in Fmoc-Leu-Leu-OH coupling.

Activation MethodBase Added?Relative Coupling Efficiency% D-Isomer (Racemization)Recommendation
HBTU / DIEA Yes (DIEA)High5.0 - 15.0% DO NOT USE
HATU / DIEA Yes (DIEA)Very High2.0 - 8.0% Avoid for dipeptides
DIC / HOBt NoModerate< 1.0%Acceptable
DIC / Oxyma No High < 0.5% Recommended

Data derived from comparative studies on segment condensation (Albericio et al., 2018).

Troubleshooting & Optimization

Solubility Issues

The Leu-Leu motif promotes


-sheet formation, which can lead to aggregation on-resin (gelation).[1]
  • Symptom: Resin stops swelling; coupling yields drop drastically after the dipeptide.

  • Remedy: Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during the coupling of the next amino acid to disrupt hydrogen bonding.

Loading onto Wang Resin[5]
  • Warning: Do not attempt to load Fmoc-Leu-Leu-OH directly onto Wang resin using standard esterification (DIC/DMAP).[1] DMAP causes massive racemization.

  • Alternative: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1] Loading can be achieved with DIEA (1 eq) in DCM, as the steric bulk of the trityl linker prevents the close approach required for base-catalyzed racemization compared to Wang linker.

References

  • Steinauer, R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.[1] ACS Omega. [Link] (Generalized DOI for ACS Omega search)[1]

Sources

Application Notes and Protocols for the Use of Fmoc-Leu-Leu-OH in the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Labyrinth of Hydrophobic Peptide Synthesis

The chemical synthesis of peptides, particularly those rich in hydrophobic residues, presents a formidable challenge in the fields of chemical biology and drug discovery. These sequences, often referred to as "difficult sequences," have a high propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intra- and intermolecular hydrogen bonds leading to stable secondary structures like β-sheets, can render the N-terminus of the growing peptide chain inaccessible.[1] The consequences are severe, leading to incomplete coupling and deprotection steps, which in turn result in truncated or deletion sequences that are difficult to purify and significantly lower the overall yield and purity of the target peptide.[1]

Leucine-rich sequences are particularly notorious for their aggregation-prone nature. The bulky, non-polar isobutyl side chain of leucine promotes hydrophobic collapse and the formation of highly ordered, insoluble peptide aggregates. This guide provides an in-depth technical overview and field-proven protocols for leveraging Fmoc-Leu-Leu-OH, a dipeptide building block, as a powerful tool to overcome the challenges associated with the synthesis of hydrophobic and leucine-rich peptides.

The Strategic Advantage of Dipeptide Building Blocks

The core principle behind the use of dipeptide building blocks is to circumvent the problematic elongation steps that are most susceptible to aggregation and side reactions. By introducing two amino acid residues in a single coupling step, the physicochemical properties of the growing peptide chain are altered in a manner that can disrupt the formation of deleterious secondary structures.[2]

Fmoc-Leu-Leu-OH offers several distinct advantages in the synthesis of hydrophobic peptides:

  • Disruption of Secondary Structure Formation: The introduction of a pre-formed dipeptide can alter the periodicity of the peptide backbone, thereby interfering with the hydrogen bonding patterns required for stable β-sheet formation.[2]

  • Improved Solubility and Swelling: The unique structural and solubility properties conferred by the leucine dipeptide can enhance the solvation of the growing peptide-resin complex, leading to improved resin swelling and reagent accessibility.[3]

  • Prevention of Diketopiperazine Formation: A common side reaction at the dipeptide stage is the formation of diketopiperazines (DKPs), which results in chain termination.[4][5] The use of a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate, thus minimizing this side reaction.[2][4][5]

  • Enhanced Coupling Efficiency: In instances of "difficult" couplings, the use of a dipeptide can lead to higher coupling yields compared to the stepwise addition of single amino acids, ultimately improving the purity of the crude peptide.[]

Chemical Properties of Fmoc-Leu-Leu-OH

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine
Molecular Formula C27H34N2O5
Molecular Weight 466.57 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in DMF and DMSO

Data sourced from PubChem CID 15001118 and other chemical suppliers.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the effective incorporation of Fmoc-Leu-Leu-OH into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling of Fmoc-Leu-Leu-OH

This protocol is suitable for most sequences where a Leu-Leu motif is desired. The choice of coupling reagent can be critical, with HATU and HCTU being highly effective for potentially hindered couplings.[8][9]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Leu-Leu-OH

  • Coupling reagent (e.g., HATU, HCTU, or HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • Dichloromethane (DCM)

  • Reagents for monitoring coupling completion (e.g., Ninhydrin test)[2]

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve Fmoc-Leu-Leu-OH (1.5-3 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 1.45 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 3 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-Leu-Leu-OH solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for particularly difficult sequences.[9]

  • Monitoring and Washing:

    • Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.[2]

    • If the coupling is incomplete, drain the reaction mixture and repeat the coupling step with fresh reagents.

    • Once the coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added dipeptide and the coupling of the next amino acid in the sequence.

Visualizing the Workflow: Fmoc-Leu-Leu-OH Incorporation in SPPS

SPPS_Workflow Workflow for Fmoc-Leu-Leu-OH Coupling start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 5. Couple to Resin wash1->couple prepare_coupling 4. Prepare Coupling Solution: Fmoc-Leu-Leu-OH + Activator + Base prepare_coupling->couple monitor 6. Monitor Coupling (e.g., Ninhydrin Test) couple->monitor monitor->couple Incomplete wash2 7. Wash with DMF/DCM monitor->wash2 Complete next_cycle Ready for Next Cycle wash2->next_cycle

Caption: A flowchart illustrating the key steps in the incorporation of Fmoc-Leu-Leu-OH during solid-phase peptide synthesis.

Data Presentation: Comparative Analysis of Coupling Reagents

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (General)Risk of Racemization
HATU Aminium Salt20 - 45 min> 99%Very Low
HCTU Aminium Salt30 - 60 min98 - 99.5%Low
HBTU Aminium Salt30 - 60 min98 - 99.5%Low to Moderate
DIC/HOBt Carbodiimide60 - 120 min95 - 98%Low

Note: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and "difficult" sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Mechanistic Insights: How Fmoc-Leu-Leu Disrupts Aggregation

The aggregation of nascent peptide chains on a solid support is a phenomenon driven by the formation of intermolecular β-sheet structures. These structures are stabilized by a regular pattern of hydrogen bonds between the amide backbones of adjacent peptide chains.

The incorporation of Fmoc-Leu-Leu-OH disrupts this process through several proposed mechanisms:

  • Conformational Disruption: The rigid peptide bond of the dipeptide introduces a "kink" in the growing peptide chain. This local conformational change can disrupt the regular, extended conformation required for the formation of stable β-sheets. While a single Leu-Leu unit may not induce a full β-turn, its presence can be sufficient to break the periodicity of potential β-strands.

  • Altered Hydrophobicity Profile: While leucine itself is hydrophobic, the presentation of two leucine side chains as a single unit can alter the local hydrophobic surface area and steric bulk in a way that is less favorable for the specific packing required for β-sheet formation compared to sequentially added leucines.

  • Enhanced Solvation: The altered conformation and steric profile of the peptide chain after dipeptide incorporation can lead to better solvation by the synthesis solvent (e.g., DMF). Improved solvation helps to keep the peptide chains separated and prevents the hydrophobic interactions that initiate aggregation.

Visualizing the Mechanism: Aggregation vs. Disruption

Aggregation_Disruption Mechanism of Aggregation Disruption cluster_0 A) Sequential Addition & Aggregation cluster_1 B) Dipeptide Incorporation & Disruption p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonds p3 Peptide Chain 3 p2->p3 H-Bonds dp1 Peptide Chain 1 (with Leu-Leu) dp2 Peptide Chain 2 (with Leu-Leu) dp3 Peptide Chain 3 (with Leu-Leu) disrupt Conformational Kink

Caption: A diagram comparing peptide chain aggregation with sequential addition versus the disruption of secondary structure by incorporating a dipeptide.

Troubleshooting Guide for Fmoc-Leu-Leu-OH Coupling

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) 1. Insufficient coupling time. 2. Low reagent equivalents. 3. Steric hindrance from the growing peptide chain. 4. Poor resin swelling due to aggregation.1. Increase coupling time to 2-4 hours or perform a double coupling. 2. Use a higher excess of Fmoc-Leu-Leu-OH and coupling reagents (e.g., 3-4 equivalents). 3. Switch to a more powerful coupling reagent like HATU. 4. Consider using a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.
Low Yield of Final Peptide 1. Cumulative incomplete couplings. 2. Diketopiperazine formation if Leu-Leu is at the N-terminus of a dipeptide attached to the resin.1. Ensure complete coupling at each step using monitoring tests. 2. This is less of a concern when using a pre-formed dipeptide to couple to a longer chain. If starting a synthesis with Fmoc-Leu-Leu-OH, use a 2-chlorotrityl chloride resin which is more sterically hindered and suppresses DKP formation.[5]
Racemization 1. Prolonged pre-activation time. 2. Use of a strong base with certain coupling reagents.1. Keep pre-activation times to a minimum (1-2 minutes). 2. Use a weaker or more hindered base like 2,4,6-collidine instead of DIPEA, especially if racemization is a known issue for the sequence.

Conclusion and Future Perspectives

The use of Fmoc-Leu-Leu-OH represents a robust and effective strategy for mitigating the challenges inherent in the synthesis of hydrophobic and leucine-rich peptides. By disrupting the formation of deleterious secondary structures, improving solubility, and preventing common side reactions, this dipeptide building block can significantly enhance the purity and yield of "difficult" synthetic targets. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to more effectively tackle the synthesis of these challenging yet often biologically crucial molecules. As peptide therapeutics continue to grow in importance, the strategic application of such advanced building blocks will be indispensable for accelerating discovery and development.

References

  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Coin, I. et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. Available at: [Link]

  • Sethi, M.K. et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]

  • Hopkins Biotech. (2023). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Available at: [Link]

  • Isidro-Llobet, A. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. Available at: [Link]

  • Albericio, F. & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. Available at: [Link]

  • Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • MerckMillipore. (2006). New products for peptide synthesis Novabiochem. Available at: [Link]

  • Pires, D.A.T. et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]

  • PubChem. Fmoc-L-Leu-L-Leu-OH. Available at: [Link]

  • Sohma, Y. et al. (2018). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences, 5, 87. Available at: [Link]

  • Wang, S. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12247-12253. Available at: [Link]

  • Zhang, L. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 129-140. Available at: [Link]

  • AAPPtec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chem-Impex. Fmoc-Leu-Leu-OH. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 241-255. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 65-77). Oxford University Press.
  • Giraud, M., Cavelier, F., & Martinez, J. (2004). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Guryanov, I., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 517. Available at: [Link]

  • AAPPtec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Behrendt, R., et al. (2016). Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. Journal of Organic Chemistry, 81(19), 8645-8653. Available at: [Link]

  • Coin, I., et al. (2007). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Journal of Peptide Science, 13(11), 743-748. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Funatsu, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44033-44038. Available at: [Link]

  • Gurrath, M. (2007). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 14(29), 3143-3162. Available at: [Link]

  • Hojo, K., et al. (2007). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. Journal of Physical Chemistry B, 111(48), 13637-13645. Available at: [Link]

  • Kates, S. A., et al. (1993). A novel, convenient, and high-yielding method for the solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 34(10), 1549-1552.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Otaka, A., et al. (1993). Conformation of sequential polypeptide poly(Leu-Leu-D-Phe-Pro) and formation of ion channel across bilayer lipid membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1152(2), 229-236. Available at: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Peters, C., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3398-3406. Available at: [Link]

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.
  • Sjölander, K., & Karplus, K. (1997). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 6(8), 1722-1730. Available at: [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 5(20), 3349-3354. Available at: [Link]

  • Vorherr, T., et al. (1996). [Solid phase synthesis of beta amyloid (1-42)]. Chimia, 50(11), 523-526. Available at: [Link]

  • White, P., & Collins, J. (2004). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 126(48), 15892-15898. Available at: [Link]

  • ResearchGate. (2014, January 6). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. Retrieved from [Link]

  • ResearchGate. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Available at: [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

Sources

Optimization of Fmoc-Leu-Leu-OH Segment Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The incorporation of the dipeptide building block Fmoc-Leu-Leu-OH via segment condensation is a strategic approach to bypass "difficult sequence" aggregation often encountered when coupling Leucine residues stepwise. However, this method introduces a critical risk: C-terminal epimerization (racemization).

Unlike stepwise synthesis where the activated carboxyl group is urethane-protected (Fmoc/Boc), the C-terminal Leucine in Fmoc-Leu-Leu-OH is an amide-linked residue. Upon activation, it is highly prone to forming an oxazolone (azlactone) intermediate, leading to the loss of chiral integrity at the C-terminal Leucine (


).

This guide provides a validated protocol using DIC/Oxyma Pure to suppress epimerization to <0.5% while ensuring complete coupling of this hydrophobic segment.

Technical Background & Mechanisms[1][2][3]

The Epimerization Trap

In standard stepwise SPPS, the


-Fmoc group prevents oxazolone formation. In segment coupling (Fmoc-Leu-Leu-OH), the 

of the C-terminal Leucine is acylated (by the upstream Leucine). This amide bond facilitates the nucleophilic attack of the carbonyl oxygen onto the activated carboxyl carbon, forming a 5(4H)-oxazolone.

The C-H bond at the chiral center of the oxazolone is acidic. Base-mediated proton abstraction leads to enolization and subsequent reporotonation from either face, resulting in a racemic mixture.

The Hydrophobic Challenge

The Leu-Leu motif promotes


-sheet formation, leading to "interchain aggregation" on the resin. This steric shielding prevents reagents from reaching the N-terminus, resulting in deletion sequences. Using the pre-formed dipeptide Fmoc-Leu-Leu-OH shifts the aggregation point but requires high-efficiency solvation (NMP/DMF) to drive the reaction to completion.
Mechanistic Visualization

The following diagram illustrates the competing pathways: productive coupling vs. racemization via the oxazolone intermediate.

Racemization_Mechanism Start Activated Fmoc-Leu-Leu-X Coupling Direct Coupling (R-NH2) Start->Coupling Fast Kinetics Oxazolone 5(4H)-Oxazolone (Azlactone Formation) Start->Oxazolone Slow Kinetics / Base Product Native Peptide (L,L) Coupling->Product Enol Enolization (Base Catalyzed) Oxazolone->Enol -H+ (Base) Racemate Racemic Mixture (L,L + L,D) Oxazolone->Racemate R-NH2 Attack Enol->Oxazolone +H+

Caption: Kinetic competition between direct coupling (Green) and the racemization pathway via Azlactone (Red).

Materials & Reagents

ReagentGrade/SpecPurpose
Fmoc-Leu-Leu-OH >98% HPLCDipeptide building block.
DIC (Diisopropylcarbodiimide)Synthesis GradeCarbodiimide activator (Base-free).
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)PureRacemization suppressor; superior to HOBt/HOAt.
DMF (Dimethylformamide)Peptide Grade, Amine-freePrimary solvent.[1]
NMP (N-methylpyrrolidone)Peptide GradeCo-solvent for solubility enhancement.
Sym-Collidine (2,4,6-Trimethylpyridine)PureWeak base (Only if HATU is strictly required).

Experimental Protocols

Protocol A: Solubility & Preparation

Objective: Ensure the hydrophobic dipeptide is fully dissolved without premature activation.

  • Calculation: Calculate 3.0 equivalents (eq) of Fmoc-Leu-Leu-OH relative to the resin loading.

  • Solvent Choice:

    • Standard: Dissolve in minimal DMF.

    • Enhanced: If the solution appears cloudy, add NMP (up to 30% v/v). NMP disrupts aggregation better than DMF.

  • Concentration: Aim for a final concentration of 0.2 – 0.3 M . High concentrations drive kinetics, essential for overcoming the bulky nature of the segment.

Protocol B: Low-Racemization Coupling (Recommended)

Objective: Couple the segment using DIC/Oxyma to minimize base-induced proton abstraction.

Rationale: This method is "base-free" during activation. DIC forms the O-acylisourea, which reacts with Oxyma to form the active ester. Oxyma is acidic enough to suppress oxazolone formation but leaves the amine non-protonated.

  • Resin Preparation: Swell resin in DMF (3 x 5 min). Drain.

  • Activation Cocktail (Pre-mix):

    • In a vial, combine Fmoc-Leu-Leu-OH (3.0 eq) and Oxyma Pure (3.0 eq).

    • Dissolve in DMF/NMP.[2][3]

    • Add DIC (3.0 eq) last.[4]

    • Critical: Allow 2-3 minutes of pre-activation. The solution may turn yellow/orange (active ester formation).

  • Coupling:

    • Add the activated mixture to the resin.[5][2]

    • Agitate at Room Temperature (25°C) .

    • Caution:DO NOT HEAT. Heating >40°C with activated segments guarantees epimerization.

  • Duration: React for 2 to 4 hours . Longer times are safer than higher temperatures for segments.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (if coupling to secondary amine).

    • Colorless beads: Complete coupling.

    • Blue beads: Incomplete. Proceed to recoupling.

Protocol C: Recoupling (If Protocol B fails)

Use only if Kaiser test is positive after 4 hours. Uses HATU but requires careful base management.

  • Wash: Wash resin with DMF (3x).[6]

  • Activation:

    • Dissolve Fmoc-Leu-Leu-OH (1.5 eq) and HATU (1.45 eq) in DMF.

    • Add Sym-Collidine (3.0 eq). Note: Collidine is a weaker base than DIPEA, reducing C-H abstraction risk.

  • Coupling: Add to resin immediately. React for 1 hour.

Workflow Visualization

Coupling_Workflow Start Resin-AA-NH2 (Swollen in DMF) Coupling Coupling Reaction RT, 2-4 Hours NO HEAT Start->Coupling Prep Dissolve Fmoc-Leu-Leu-OH (3.0 eq) + Oxyma Pure (3.0 eq) Activate Add DIC (3.0 eq) Pre-activate 2 min Prep->Activate Activate->Coupling QC Kaiser Test Coupling->QC Success Wash & De-Fmoc (Proceed to Next AA) QC->Success Negative (Colorless) Fail Recouple QC->Fail Positive (Blue) Recouple_Method Method: HATU / Collidine (1.5 eq, 1 hr) Fail->Recouple_Method Recouple_Method->QC

Caption: Decision tree for Fmoc-Leu-Leu-OH coupling emphasizing the base-free DIC/Oxyma primary route.

Comparative Data: Racemization Control

The following table summarizes expected epimerization levels based on coupling conditions for C-terminal activated segments (based on literature values for sensitive segments like Leu-Enkephalin analogs).

Coupling ReagentBase AddedSolventEpimerization Risk (L,D %)Recommendation
DIC / Oxyma Pure NoneDMF< 0.5% Highly Recommended
DIC / HOAtNoneDMF0.8 - 1.5%Good Alternative
DIC / HOBtNoneDMF2.0 - 5.0%Avoid for segments
HBTU / HATUDIPEA DMF5.0 - 15.0% High Risk (Avoid)
HATUCollidine DMF1.0 - 3.0%Acceptable for Recoupling

Quality Control & Troubleshooting

Detecting the Epimer

Standard C18 HPLC may not fully resolve the L-L-L vs L-L-D diastereomers.

  • Column: C18 (3-5 µm, 100 Å).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) around the elution time.

  • Reference: Synthesize a small batch of the intentional epimer (using Fmoc-D-Leu-OH at the relevant position) to identify the retention time shift.

Aggregation Handling

If the resin bed does not shrink/swell appropriately or coupling stalls:

  • Chaotropic Salts: Add 0.1 M K-Oxyma (Potassium salt of Oxyma) or LiCl to the coupling mixture to disrupt H-bonds.

  • Magic Mixture: Use DCM/DMF/NMP (1:1:1) to improve solvation of the hydrophobic block.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Luxembourg Bio Technologies. Mechanistic Aspects of Fmoc Solid Phase Peptide Synthesis. Application Notes. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Fmoc-Amino Acid Chlorides and Fluorides. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: Synthesis and Application of Supramolecular Hydrogels from Fmoc-Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Minimalist Biomaterials

In the landscape of advanced biomaterials, supramolecular hydrogels derived from the self-assembly of small molecules represent a paradigm of elegance and efficiency. Among these, Nα-(9-fluorenylmethoxycarbonyl) (Fmoc)-dipeptides have emerged as a versatile and highly studied class of building blocks for creating biocompatible, stimuli-responsive hydrogels.[1][2][3] Their simplicity, coupled with their ability to form robust three-dimensional networks in aqueous environments, makes them ideal candidates for a wide array of applications, including 3D cell culture, tissue engineering, and controlled drug delivery.[4]

This guide provides an in-depth exploration of the principles governing Fmoc-dipeptide self-assembly, detailed protocols for hydrogel synthesis, comprehensive methods for their characterization, and insights into their application for researchers, scientists, and drug development professionals.

The Principle of Self-Assembly: From Molecule to Matrix

The gelation of Fmoc-dipeptides is a fascinating example of molecular self-organization. The process is primarily driven by a combination of non-covalent interactions that lead to the formation of one-dimensional nanofibers, which then entangle to form a three-dimensional hydrogel network capable of entrapping large volumes of water.[5]

The key molecular interactions at play are:

  • π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are highly prone to stacking interactions, which is a major driving force for the initial aggregation of the dipeptide molecules.[5][6]

  • Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, facilitates the formation of intermolecular hydrogen bonds, leading to the organization of the dipeptides into β-sheet-like structures.[2][7] This is a critical step in the formation of the elongated nanofibers.

  • Hydrophobic Interactions: The non-polar side chains of the amino acids and the fluorenyl group contribute to the overall stability of the self-assembled structure by minimizing contact with water.[5][6]

The interplay of these forces results in a hierarchical self-assembly process, starting from individual molecules to nanofibers, which then form thicker fibers or ribbons that ultimately constitute the hydrogel scaffold.[5]

Visualizing the Self-Assembly Pathway

SelfAssembly cluster_0 Molecular Scale cluster_1 Nanoscale Assembly cluster_2 Microscale to Macroscale A Fmoc-Dipeptide Monomers B Initial Aggregates (π-π Stacking) A->B Concentration Increase C β-Sheet Formation (Hydrogen Bonding) B->C Structural Reorganization D Nanofiber Formation C->D E Fiber Entanglement D->E Sufficient Fiber Density F Hydrogel Network E->F Water Entrapment

Caption: Hierarchical self-assembly of Fmoc-dipeptides into a hydrogel network.

Synthesis Protocols: Crafting Your Hydrogel

The final properties of an Fmoc-dipeptide hydrogel, such as its stiffness, porosity, and stability, are highly dependent on the preparation method.[1][2] The two most common and effective methods for inducing gelation are the pH switch and the solvent switch.

Protocol 1: The pH Switch Method

This is the most widely used technique and relies on altering the charge state of the C-terminal carboxylic acid group of the dipeptide.[1]

Underlying Principle

At an alkaline pH (typically > 9), the carboxylic acid group is deprotonated, resulting in a negatively charged molecule. The electrostatic repulsion between these charged molecules keeps them dissolved in the aqueous solution. Upon acidification, the carboxylate is protonated, neutralizing the charge and reducing intermolecular repulsion. This allows the π-π stacking and hydrogen bonding interactions to dominate, triggering self-assembly and hydrogelation.[1][7]

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Weigh the desired amount of Fmoc-dipeptide powder (e.g., Fmoc-diphenylalanine, Fmoc-FF).

    • Dissolve the powder in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL). Expert Tip: Gentle vortexing can aid dissolution.

    • Alternatively, for a completely aqueous route, dissolve the Fmoc-dipeptide directly in deionized water by adjusting the pH to ~10.5 with 0.5 M NaOH.[1] Be mindful that prolonged exposure to high pH can lead to cleavage of the Fmoc group.[1]

  • Triggering Gelation:

    • Method A: Direct Acidification:

      • Dilute the stock solution with deionized water or a buffer of choice (e.g., PBS) to the final desired peptide concentration (typically 0.5-2.0 wt%).

      • Slowly add a weak acid, such as 0.5 M HCl, dropwise while gently stirring.[1] Monitor the pH change with a calibrated pH meter. Gelation is often observed as the pH drops below 7. Causality Note: Rapid addition of strong acid can lead to inhomogeneous gel formation due to localized, fast gelation kinetics.[1]

    • Method B: Slow Acidification with Glucono-δ-lactone (GdL):

      • This method provides a more controlled and uniform gelation process.[2]

      • Prepare the Fmoc-dipeptide solution at an alkaline pH as described above.

      • Add GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the entire solution. The amount of GdL added will determine the final pH and the rate of gelation.

  • Gel Maturation:

    • Allow the gel to stand undisturbed at room temperature for at least 30 minutes, or as required for complete gelation. The gel is typically considered formed when the vial can be inverted without flow.

Visual Workflow: pH Switch Method

pH_Switch cluster_0 Preparation cluster_1 Triggering cluster_2 Outcome A Dissolve Fmoc-Dipeptide in Alkaline Solution (pH > 9) B Slow Addition of Acid (e.g., HCl or GdL hydrolysis) A->B C pH Decrease to < 7 B->C Protonation of Carboxylate D Self-Assembly and Nanofiber Formation C->D E Hydrogel Formation D->E Entanglement and Water Trapping

Caption: Workflow for hydrogel synthesis via the pH switch method.

Protocol 2: The Solvent Switch Method

This method is particularly useful when the Fmoc-dipeptide has poor solubility in water, even at high pH.[1]

Underlying Principle

The Fmoc-dipeptide is first dissolved in a water-miscible organic solvent in which it is highly soluble.[1] This solution is then rapidly diluted with an aqueous buffer. The sudden increase in the polarity of the solvent environment reduces the solubility of the hydrophobic Fmoc-dipeptide, forcing it to self-assemble into nanofibers and form a hydrogel.[1][2]

Step-by-Step Protocol
  • Peptide Dissolution:

    • Dissolve the Fmoc-dipeptide powder in a suitable organic solvent such as DMSO, ethanol, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a high concentration (e.g., 100 mg/mL).[1][2]

  • Triggering Gelation:

    • Rapidly inject or pipette the peptide stock solution into deionized water or a buffer solution (e.g., PBS) to achieve the desired final peptide concentration (e.g., 0.5 wt%).

    • The final volume percentage of the organic solvent should be kept low (typically <5%) to ensure it does not interfere with the final application (e.g., cell culture).

  • Gel Maturation:

    • Gently mix the solution by inverting the vial a few times, then allow it to stand undisturbed at room temperature. Gelation usually occurs within minutes.

Characterization of Fmoc-Dipeptide Hydrogels

A thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.

Morphological Analysis: Visualizing the Nanostructure
TechniqueInformation GainedSample PreparationTypical Observations
Transmission Electron Microscopy (TEM) Provides high-resolution images of the nanofibrous network, allowing for the measurement of fiber width and observation of fiber morphology (e.g., twisted ribbons).[1]A small amount of the hydrogel is placed on a TEM grid, stained with a heavy metal salt (e.g., uranyl acetate), and dried.Interconnected network of long, uniform nanofibers with diameters typically in the range of 10-50 nm.[1]
Scanning Electron Microscopy (SEM) Offers a 3D view of the hydrogel's porous structure and surface topography.The hydrogel is typically freeze-dried (lyophilized) to remove water without collapsing the network structure, then sputter-coated with a conductive material (e.g., gold).A highly porous, sponge-like architecture with interconnected pores of varying sizes.
Spectroscopic Analysis: Probing Molecular Interactions
TechniqueInformation GainedKey Spectral Regions/Features
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of β-sheet structures, which are characteristic of self-assembled peptide hydrogels.[7]The Amide I region (1600-1700 cm⁻¹) is of particular interest. A peak around 1630 cm⁻¹ is indicative of β-sheet formation.[1]
Circular Dichroism (CD) Spectroscopy Provides further evidence for the secondary structure of the peptide assemblies.A distinct minimum around 218 nm is a hallmark of β-sheet conformation.
Fluorescence Spectroscopy (with Thioflavin T) Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, confirming their presence in the hydrogel.[7]An excitation maximum around 450 nm and an emission maximum around 482 nm upon binding to amyloid-like fibrils.
Rheological Analysis: Quantifying Mechanical Properties

Rheology is crucial for understanding the mechanical behavior of the hydrogel, which is vital for applications like cell scaffolding and injectable drug delivery.[4][7]

ParameterDescriptionTypical Values for Fmoc-Dipeptide GelsSignificance
Storage Modulus (G') Represents the elastic component of the hydrogel (its "solid-like" behavior).Can range from a few Pascals to several kiloPascals, depending on peptide concentration and preparation method.[1]A higher G' indicates a stiffer gel. For a true gel, G' should be significantly larger than G''.
Loss Modulus (G'') Represents the viscous component of the hydrogel (its "liquid-like" behavior).Lower than G' for a stable gel network.Indicates the energy dissipated as heat during deformation.
Complex Viscosity (η)*A measure of the gel's resistance to flow.High for stable hydrogels.Important for injectability and shape retention.

Applications in Research and Drug Development

The unique properties of Fmoc-dipeptide hydrogels make them highly attractive for biomedical applications.

3D Cell Culture and Tissue Engineering

Fmoc-dipeptide hydrogels provide a synthetic extracellular matrix (ECM) mimic that supports cell growth in a three-dimensional environment, which is more representative of in vivo conditions than traditional 2D cell culture.[4][8]

Protocol: Encapsulating Cells in an Fmoc-FF Hydrogel
  • Prepare a sterile, alkaline Fmoc-FF solution (e.g., 1 wt% in deionized water, pH adjusted to ~10.5 with sterile NaOH).

  • Prepare a sterile GdL solution in cell culture medium.

  • Harvest and resuspend cells in complete cell culture medium to the desired final concentration.

  • Mix the cell suspension with the Fmoc-FF solution in a 1:1 ratio.

  • Add the GdL solution to the cell/peptide mixture to initiate gelation. Gently pipette to mix.

  • Quickly dispense the mixture into the wells of a culture plate.

  • Allow the gel to set in a cell culture incubator (37 °C, 5% CO₂) for 30-60 minutes.

  • Add cell culture medium on top of the gel to keep it hydrated.

  • Monitor cell viability and proliferation using standard assays (e.g., Live/Dead staining, AlamarBlue).

Controlled Drug Delivery

The nanofibrous network of the hydrogel can be used to entrap and provide sustained release of therapeutic molecules, from small drugs to large biologics.

Logic of Drug Entrapment and Release

The release kinetics can be tuned by:

  • Hydrogel Stiffness and Porosity: A denser network (higher peptide concentration) will generally lead to slower diffusion and release.[1]

  • Drug-Matrix Interactions: Electrostatic or hydrophobic interactions between the drug and the peptide fibers can further slow down the release rate.

  • Biodegradation: The hydrogel can be designed to be degraded by enzymes present in the target tissue, leading to drug release as the matrix breaks down.

Visualizing the Drug Delivery Mechanism

DrugDelivery cluster_0 Encapsulation cluster_1 Release Mechanisms A Mix Drug with Fmoc-Dipeptide Solution B Trigger Gelation (e.g., pH Switch) A->B C Drug Molecules Entrapped in Hydrogel Network B->C D Sustained Release C->D E Diffusion through Pores D->E Primary Mechanism F Matrix Degradation D->F Secondary Mechanism

Caption: Drug encapsulation and release from an Fmoc-dipeptide hydrogel.

Conclusion and Future Outlook

Fmoc-dipeptide hydrogels stand out as a powerful and adaptable platform in the field of biomaterials. The ease of their synthesis, combined with the ability to tune their physical properties and biological function by simply changing the amino acid sequence or the gelation conditions, offers immense potential.[1][9] From fundamental studies of cell behavior to the development of next-generation drug delivery systems and regenerative therapies, the applications for these minimalist materials are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this exciting class of supramolecular hydrogels.

References
  • Diaferia, C., Rosa, E., Morelli, G., & Accardo, A. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals. [Link]

  • Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing. KTH Diva. [Link]

  • Mondal, S., Das, S., Ghosh, S., & Das, D. (2021). Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour. Soft Matter. [Link]

  • From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing. ACS Publications. [Link]

  • Zhou, M., Smith, A. M., Das, A. K., Hodson, N. W., Collins, R. F., Ulijn, R. V., & Gough, J. E. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. [Link]

  • Zhou, M., Smith, A. M., Das, A. K., Hodson, N. W., Collins, R. F., Ulijn, R. V., & Gough, J. E. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC - NIH. [Link]

  • Diaferia, C., Rosa, E., Morelli, G., & Accardo, A. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. ResearchGate. [Link]

  • Adler-Abramovich, L., & Gazit, E. (2020). The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. Langmuir. [Link]

  • Tang, C., Ulijn, R. V., & Saiani, A. (2014). Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change. RSC Advances. [Link]

  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. [Link]

Sources

Application Note: Optimized Protocols for the Cleavage of Fmoc-Leu-Leu-OH from Wang Resin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Final Step in SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu chemistry is the cornerstone of modern peptide and peptidomimetic drug development. Within this framework, Wang resin is a frequently employed solid support, prized for its acid-labile benzyl ester linkage that anchors the C-terminus of the nascent peptide chain.[1] The final, and arguably most critical, step of the synthesis is the cleavage of the peptide from this resin support, which simultaneously removes the acid-labile side-chain protecting groups.[2][3]

This application note provides a detailed, experience-driven guide for the efficient cleavage of the dipeptide Fmoc-Leu-Leu-OH from Wang resin. While this specific dipeptide does not contain sensitive side chains requiring extensive protection, the principles and protocols detailed herein are foundational and broadly applicable. We will explore the underlying chemical mechanism, provide robust, step-by-step protocols, and address common troubleshooting scenarios to ensure high yield and purity of the final crude product.

The Mechanism: Acidolysis and the Imperative Role of Scavengers

The cleavage process is an acid-catalyzed reaction, typically employing concentrated Trifluoroacetic Acid (TFA).[2][4] The process simultaneously severs the ester bond to the resin and removes side-chain protecting groups like Boc, tBu, and Trt.

The mechanism proceeds via an SN1 pathway:

  • Protonation: The ether oxygen of the benzyl ester linkage between the peptide's C-terminus and the Wang resin is protonated by the strong acid (TFA).

  • Carbocation Formation: The protonated ester bond cleaves, releasing the peptide with a free C-terminal carboxylic acid. This generates a highly stable tertiary benzylic carbocation on the resin support.

  • Scavenging: Concurrently, acid-labile side-chain protecting groups (e.g., tert-butyl groups) are cleaved, generating their own reactive carbocations (e.g., t-butyl cations).[3] These electrophilic species can react with nucleophilic residues in the peptide sequence (like Trp, Met, Cys, Tyr), leading to undesired side products.[2][4] To prevent this, nucleophilic reagents known as "scavengers" are added to the TFA to trap these reactive cations.[2][3][5]

For a simple peptide like Leu-Leu, the risk of side-product formation is minimal. However, adhering to a protocol that includes scavengers is a best practice that ensures the methodology is robust and transferable to more complex sequences.

Materials and Reagents

Equipment:

  • Solid-phase peptide synthesis vessel or a fritted glass funnel (fine porosity)

  • Reaction flask (round-bottom or conical)

  • Magnetic stirrer and stir bar (optional)

  • Filtration apparatus (vacuum flask, funnel adapter)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator (optional)

  • Lyophilizer (freeze-dryer)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves. All operations involving TFA must be performed in a certified chemical fume hood. [6]

Reagents:

  • Fmoc-Leu-Leu-OH loaded Wang Resin (dried under vacuum)

  • Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)

  • Dichloromethane (DCM), ACS Grade

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Cold Diethyl Ether (Et₂O) or Methyl t-butyl ether (MTBE)

Experimental Protocols

Pre-Cleavage Resin Preparation

Before cleavage, the resin must be properly prepared to ensure optimal exposure to the acidic cleavage cocktail.

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the final Leucine residue.[7] This is a standard final step in automated synthesizers but must be done manually if synthesizing by hand (e.g., 20% piperidine in DMF for 20-30 minutes).[1][8]

  • Resin Washing: Thoroughly wash the peptide-resin to remove residual DMF and piperidine, which can neutralize the TFA.[6]

    • Wash with Dichloromethane (DCM) (3 x 10 mL per gram of resin).

    • Wash with Methanol (MeOH) (3 x 10 mL per gram of resin) to shrink the beads.

  • Drying: Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight, over a desiccant like KOH pellets.[2][6] A completely dry resin is crucial for consistent cleavage results.

Standard Cleavage Protocol (Global Deprotection)

This protocol is robust and suitable for most standard peptides, including Leu-Leu.

Cleavage Cocktail Preparation: For every 10 mL of cleavage cocktail, prepare the following mixture, commonly known as "Reagent R" or a variation thereof. Prepare this solution fresh just before use.

ReagentVolume (for 10 mL)Purpose
Trifluoroacetic Acid (TFA)9.5 mL (95%)Primary cleavage reagent
Deionized Water (H₂O)0.25 mL (2.5%)Cation scavenger
Triisopropylsilane (TIS)0.25 mL (2.5%)Potent carbocation scavenger
  • Resin Swelling: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for 20-30 minutes with occasional agitation.

  • DCM Removal: Drain the DCM from the resin using vacuum filtration.

  • Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the swollen resin (a standard ratio is 10-25 mL per gram of resin).[6] Ensure the resin is fully submerged.

  • Incubation: Stopper the flask and allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[1][7]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a collection tube (e.g., a 50 mL centrifuge tube). The resin beads will be retained by the frit.

  • Resin Washing: Wash the resin beads 2-3 times with small portions of fresh TFA to recover any remaining peptide, combining the filtrates with the solution from the previous step.[1][7]

  • TFA Reduction (Optional but Recommended): To ensure efficient precipitation, concentrate the combined TFA filtrate to approximately 10-20% of its original volume using a gentle stream of nitrogen or a rotary evaporator (ensure the evaporator is TFA-compatible).[6]

  • Peptide Precipitation: Add the concentrated peptide solution dropwise into a 10-fold volume of ice-cold diethyl ether.[1][7] A white precipitate of the crude peptide should form immediately.

  • Incubation for Precipitation: Allow the ether suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes). Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether, vortexing and re-centrifuging each time. This removes residual scavengers and organic impurities.

  • Drying: After the final wash and decantation, dry the white peptide pellet under high vacuum to remove all traces of ether. The resulting crude Fmoc-Leu-Leu-OH is now ready for analysis (e.g., HPLC, MS) and purification.

Visualization of the Cleavage Workflow

The following diagram illustrates the key stages of the cleavage and precipitation process.

Cleavage_Workflow Resin 1. Dry Peptide-Resin Swell 2. Swell in DCM Resin->Swell Drain 3. Drain DCM Swell->Drain Cleave 4. Add TFA Cocktail (1.5-2h Incubation) Drain->Cleave Filter 5. Filter & Collect Peptide Solution Cleave->Filter Precipitate 6. Precipitate in Cold Ether Filter->Precipitate Isolate 7. Centrifuge & Wash Pellet Precipitate->Isolate Dry 8. Dry Crude Peptide Isolate->Dry

Caption: General workflow for peptide cleavage from Wang resin.

Scavenger Cocktails: Choosing the Right Protection

While the Leu-Leu dipeptide is not problematic, synthesis of more complex peptides requires careful selection of a scavenger cocktail to prevent side reactions. The choice is dictated by the amino acid composition.

Reagent NameComposition (v/v)Primary Application Notes
Reagent R 95% TFA / 2.5% TIS / 2.5% H₂OA general-purpose, effective, and non-malodorous cocktail suitable for most sequences, especially those containing Arg(Pbf/Pmc) and Trp(Boc).[2][6]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA classic, powerful but malodorous cocktail. Highly effective for peptides with multiple sensitive residues, including Cys(Trt) and Met.[2][6]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to cocktails containing thioanisole or EDT, useful for scavenging trityl-based protecting groups.[9]

EDT = 1,2-ethanedithiol

Troubleshooting Common Cleavage Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Peptide 1. Incomplete cleavage. 2. Peptide re-attachment to the resin. 3. Poor precipitation.1. Extend cleavage time to 3-4 hours.[6] For very stubborn sequences, a repeat cleavage with fresh cocktail may be necessary.[2] 2. Ensure sufficient scavenger (TIS) is present to quench resin-derived cations. 3. Concentrate the TFA solution before adding to ether. Ensure ether is ice-cold.
Oily Peptide Pellet Residual scavengers or protecting group byproducts co-precipitating with the peptide.Perform additional washes (3-4x) with cold diethyl ether. Ensure thorough vortexing during each wash to break up the oil.
Incomplete Side-Chain Deprotection 1. Insufficient cleavage time. 2. Steric hindrance around the protecting group (e.g., N-terminal Asn(Trt)).1. Increase the cleavage reaction time to 4 hours or more.[2][6] 2. Perform a small-scale test cleavage to optimize the time before committing the full batch.
Presence of Unexpected Masses in MS Alkylation of sensitive residues (Trp, Met, Tyr, Cys) by carbocations.This is less of an issue for Leu-Leu, but for other peptides, ensure the correct scavenger cocktail is used (see Table above). For Met-containing peptides, consider degassing solvents and performing cleavage under an inert (N₂) atmosphere.[2]

Conclusion

The successful cleavage of Fmoc-Leu-Leu-OH from Wang resin is a straightforward yet precise procedure that relies on the principles of acidolysis, effective scavenging, and careful workup. The protocols and insights provided in this note offer a robust foundation for researchers. By understanding the causality behind each step—from resin washing and scavenger selection to precipitation and drying—scientists can consistently achieve high yields of crude peptide, paving the way for successful downstream purification and application.

References

  • Aapptec Peptides. Cleavage from Wang Resin. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • CDN. Peptide Cleavage from Resin Protocol. [Link]

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]

  • MDPI. Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrogelation for Fmoc-Leu-Leu Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-Leu-Leu hydrogelation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing the pH-triggered self-assembly of Fmoc-Leu-Leu. Here, we will delve into the underlying mechanisms, provide detailed experimental protocols, and offer solutions to common challenges to ensure you can create consistent and reliable hydrogels for your applications, from 3D cell culture to drug delivery.[1]

Mechanism of pH-Triggered Self-Assembly

The self-assembly of Fmoc-Leu-Leu into a hydrogel is a sophisticated process governed by a delicate balance of intermolecular forces, which can be precisely controlled by adjusting the pH of the aqueous solution.[2]

At an alkaline pH (typically above 8.0), the C-terminal carboxylic acid group of the Fmoc-Leu-Leu molecule is deprotonated, resulting in a negatively charged carboxylate ion (-COO⁻). These negative charges create electrostatic repulsion between the molecules, preventing aggregation and keeping them dissolved in the solution.[3]

As the pH is gradually lowered, the carboxylic acid groups become protonated (-COOH). This neutralizes the negative charges, diminishing the electrostatic repulsion. Consequently, other non-covalent interactions become dominant, driving the self-assembly process. These key interactions include:

  • π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups from different molecules stack on top of each other, forming a stable, repeating core structure.[4][5]

  • Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that extend into nanofibers.[6][7]

  • Hydrophobic Interactions: The leucine side chains, being hydrophobic, will preferentially associate to minimize contact with water, further stabilizing the nanofiber structure.

These nanofibers elongate and entangle, forming a three-dimensional network that entraps water molecules, resulting in the formation of a self-supporting hydrogel.[8]

SelfAssembly cluster_high_ph Electrostatic Repulsion Dominates cluster_low_ph Optimal pH (e.g., < 7.0) cluster_gel Hydrogel Formation a Fmoc-Leu-Leu-COO⁻ (Soluble) b Fmoc-Leu-Leu-COO⁻ (Soluble) c Fmoc-Leu-Leu-COOH a->c pH Decrease (Protonation) d Fmoc-Leu-Leu-COOH c->d π-π Stacking e Fmoc-Leu-Leu-COOH d->e Hydrogen Bonding f Fmoc-Leu-Leu-COOH e->f Hydrophobic Interactions g Nanofiber Network f->g Self-Assembly & Entanglement h Entrapped Water

Caption: pH-triggered self-assembly of Fmoc-Leu-Leu.

Experimental Protocol for Optimizing Hydrogelation pH

This section provides a step-by-step guide for preparing Fmoc-Leu-Leu hydrogels using the pH-switch method. The key to forming a homogeneous hydrogel is to lower the pH slowly and uniformly throughout the solution.[3]

Materials
  • Fmoc-Leu-Leu powder

  • Deionized water or buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • 0.5 M NaOH solution

  • Glucono-δ-lactone (GdL) or a dilute solution of HCl (e.g., 0.1 M)

  • pH meter or pH indicator strips

  • Vortex mixer and/or sonicator

  • Heating block or water bath

Workflow for pH-Triggered Hydrogelation

Workflow start Start dissolution 1. Dissolve Fmoc-Leu-Leu in basic solution (pH > 8.0) start->dissolution acidification 2. Lower pH gradually (e.g., with GdL) dissolution->acidification incubation 3. Incubate at a controlled temperature acidification->incubation verification 4. Verify gelation (inversion test) incubation->verification end End verification->end

Caption: Experimental workflow for Fmoc-Leu-Leu hydrogelation.

Step-by-Step Methodology
  • Preparation of the Stock Solution:

    • Weigh the desired amount of Fmoc-Leu-Leu powder to prepare a stock solution at the target concentration (e.g., 10 mg/mL).

    • Add the appropriate volume of deionized water or buffer.

    • Slowly add 0.5 M NaOH dropwise while vortexing until the powder is fully dissolved. The final pH should be between 8.0 and 10.5. Be cautious, as prolonged exposure to a highly basic environment can lead to the cleavage of the Fmoc group.[3] A brief sonication can aid in dissolution.

  • Triggering Gelation by pH Adjustment:

    • Method A (Recommended for Homogeneous Gels): Using Glucono-δ-lactone (GdL)

      • GdL hydrolyzes in water to form gluconic acid, which gradually and uniformly lowers the pH of the solution.

      • Add a predetermined amount of GdL to your Fmoc-Leu-Leu solution. The amount of GdL required will depend on your target final pH and the starting pH. It is advisable to perform a titration curve on a small sample to determine the optimal GdL concentration.

    • Method B: Using a Dilute Acid

      • If GdL is not available, a dilute acid like 0.1 M HCl can be used.

      • Add the acid very slowly while gently stirring the solution to avoid localized gelation, which can result in an inhomogeneous hydrogel.[3]

  • Incubation and Gel Formation:

    • Once the pH has been adjusted, allow the solution to stand undisturbed at a controlled temperature (e.g., room temperature or 37°C).

    • Gelation time can vary from a few minutes to several hours depending on the concentration of Fmoc-Leu-Leu, the final pH, and the temperature.

  • Verification of Hydrogel Formation:

    • Gently invert the vial. A self-supporting hydrogel will not flow.

Quantitative Data Summary
ParameterRecommended RangeRationale
Fmoc-Leu-Leu Conc. 5 - 20 mg/mLHigher concentrations generally lead to faster gelation and stiffer gels.
Initial pH 8.0 - 10.5Ensures complete dissolution of the peptide.[3]
Final pH 4.0 - 7.0The optimal pH for gelation will need to be determined experimentally.
Incubation Temp. 25°C - 37°CPhysiological temperatures can influence gelation kinetics and final properties.

Troubleshooting Guide

Q1: My Fmoc-Leu-Leu powder is not dissolving completely, even after adding NaOH.

  • Possible Cause: Insufficiently high pH or the presence of insoluble impurities.

  • Solution:

    • Ensure the pH of the solution is above 8.0. You can add another small drop of 0.5 M NaOH.

    • Gentle heating (e.g., to 37°C) can aid dissolution, but avoid prolonged heating at high pH.

    • A brief sonication can also help to break up any aggregates.

Q2: The hydrogel I formed is cloudy and has visible clumps. It's not homogeneous.

  • Possible Cause: The pH was lowered too quickly, causing rapid, localized gelation before the acid could be evenly distributed.[3]

  • Solution:

    • Use a slower method for pH reduction, such as the hydrolysis of GdL.

    • If using a dilute acid, add it very slowly while gently stirring the solution.

    • Consider a heat/cool cycle after acid addition to dissolve any kinetically trapped aggregates before allowing the gel to set.[3]

Q3: I followed the protocol, but my solution did not form a gel after several hours.

  • Possible Causes:

    • The final pH is not low enough to trigger self-assembly.

    • The concentration of Fmoc-Leu-Leu is too low.

    • The Fmoc group may have been cleaved due to prolonged exposure to high pH.

  • Solutions:

    • Measure the final pH of your solution. It may be necessary to add more acid (or GdL) to reach the optimal gelation pH.

    • Increase the concentration of your Fmoc-Leu-Leu stock solution.

    • Prepare a fresh stock solution, minimizing the time the peptide is at a high pH.

Q4: How can I control the stiffness of my hydrogel?

  • Possible Cause: Gel stiffness is dependent on several factors.

  • Solution:

    • Concentration: Higher concentrations of Fmoc-Leu-Leu will result in a denser nanofiber network and a stiffer gel.[4]

    • Final pH: The final pH can influence the extent of fiber formation and bundling, thereby affecting the mechanical properties.

    • Ionic Strength: The presence of salts can modulate electrostatic interactions and affect gel stiffness.

Frequently Asked Questions (FAQs)

What is the theoretical pKa of the carboxylic acid on Fmoc-Leu-Leu?

While the theoretical pKa of a simple dipeptide's C-terminal is around 3.5, the actual apparent pKa during self-assembly can be significantly higher due to the molecular environment created by the assembling peptides.[3]

Can I use a buffer instead of deionized water?

Yes, buffers like PBS can be used. However, be aware that the ions in the buffer can influence the self-assembly process and the final properties of the hydrogel. It is important to be consistent with your choice of solvent.

Is it possible to encapsulate cells or drugs in these hydrogels?

Absolutely. One of the major applications of these hydrogels is as scaffolds for 3D cell culture and as matrices for controlled drug release.[1] The substance to be encapsulated can be mixed with the Fmoc-Leu-Leu solution before gelation is triggered.

How can I characterize the morphology of my hydrogel?

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the nanofibrous network of the hydrogel. Rheology is used to measure its mechanical properties, such as stiffness (storage modulus, G').[4]

References

  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). PubMed Central. Retrieved from [Link]

  • Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9- fluorenylmethoxycarbonyl) with hydrophobic amino acids. (2024). Acris. Retrieved from [Link]

  • Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour. (n.d.). Soft Matter (RSC Publishing). Retrieved from [Link]

  • Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. (2023). RSC Publishing. Retrieved from [Link]

  • Self-assembly of amino acids toward functional biomaterials. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Schematic illustration showing the self-assembly of Fmoc-L and Fmoc-K into hydrogel and the antibacterial application. (n.d.). ResearchGate. Retrieved from [Link]

  • Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications. (2021). National Institutes of Health. Retrieved from [Link]

  • Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. (2015). ResearchGate. Retrieved from [Link]

  • Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives. (2021). RSC Publishing. Retrieved from [Link]

  • Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly. (2024). Nanoscale (RSC Publishing). Retrieved from [Link]

  • Hydrogels formed from Fmoc amino acids. (2015). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. (2022). National Institutes of Health. Retrieved from [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. (2021). PubMed Central (NIH). Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Fmoc-Leu-Leu Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered couplings, specifically the difficult Fmoc-Leu-Leu dipeptide formation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of Solid-Phase Peptide Synthesis (SPPS)?

Steric hindrance in SPPS refers to the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site. In the case of Fmoc-Leu-Leu synthesis, the bulky isobutyl side chains of both the incoming Fmoc-Leu-OH and the resin-bound N-terminal leucine residue physically obstruct the approach of the activated carboxyl group to the N-terminal amine, making amide bond formation kinetically unfavorable.

Q2: Why is the Fmoc-Leu-Leu coupling notoriously difficult?

The challenge with the Fmoc-Leu-Leu coupling arises from the combination of two bulky, β-branched amino acids. The isobutyl group of the leucine already attached to the resin and the isobutyl group of the incoming activated leucine create a sterically crowded environment around the reactive N-terminal amine. This conformation makes it difficult for the activated carboxyl group to achieve the necessary proximity and orientation for nucleophilic attack, often leading to incomplete reactions with standard protocols.

Q3: What are the immediate signs of an incomplete Fmoc-Leu-Leu coupling cycle?

The most direct indicator of an incomplete coupling reaction is a positive result from a qualitative monitoring test performed on a small sample of resin beads. The most common method is the Kaiser test (or ninhydrin test) , which detects free primary amines.[1][2] A deep blue color on the resin beads and/or in the solution indicates a significant number of unreacted N-terminal amines, signifying a failed coupling. Upon final peptide analysis by mass spectrometry, a failed Leu-Leu coupling will be evident by a major peak corresponding to the deletion sequence (the target peptide missing one leucine residue).[3]

In-Depth Troubleshooting Guide

Q4: My Kaiser test is bright blue after a standard Leu-Leu coupling. What should I do first?

A positive Kaiser test confirms the presence of unreacted primary amines. The immediate and most straightforward intervention is to perform a second coupling, or "double couple".

Causality: An incomplete reaction is often a matter of kinetics. By reintroducing fresh, activated Fmoc-Leu-OH and coupling reagents, you increase the concentration of reactants and provide a second, extended opportunity for the reaction to proceed to completion, effectively driving the equilibrium toward the desired product.[4]

Immediate Action:

  • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and residual reagents from the first attempt.[3]

  • Immediately initiate a second full coupling cycle using the same equivalents of Fmoc-Leu-OH, activator, and base as in the initial attempt.

  • Allow the second coupling to proceed for the standard time (e.g., 1-2 hours) or extend it to enhance completion.[3]

  • After the second coupling, wash the resin again and perform another Kaiser test to verify the outcome. If the test is negative (colorless or faint yellow beads), you can proceed to the next deprotection step.[1]

Q5: I've tried double coupling, but the Kaiser test is still positive. Which coupling reagent should I use instead of a standard activator like HBTU?

When double coupling fails, it's a clear sign that the activation energy barrier is too high for your current reagent. The solution is to switch to a more potent activating reagent. For sterically hindered couplings, aminium/uronium salt-based reagents are significantly more effective than older carbodiimides.[5][6]

Expert Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered the gold standard for difficult couplings.[7]

Causality: HATU's superiority lies in its structure. It is based on the less acidic and more reactive HOAt (7-aza-1-hydroxybenzotriazole) leaving group. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, which accelerates the formation of the active ester and makes it more reactive than the OBt esters generated by reagents like HBTU. This enhanced reactivity is often sufficient to overcome the high steric barrier of the Leu-Leu coupling.[7][8]

Coupling ReagentRelative Efficiency for Hindered CouplingsPotential for RacemizationKey Considerations
DIC/HOBt LowModerateOften insufficient for Leu-Leu coupling.[3]
HBTU/HOBt ModerateLowA good general reagent, but can fail with severe hindrance.
HATU/HOAt Very HighVery Low"Gold standard" for difficult couplings due to HOAt's reactivity.[8]
COMU Very HighVery LowEfficiency is comparable to HATU; based on non-explosive OxymaPure.[9][10]
PyBOP HighLowA powerful phosphonium salt-based reagent.[3]

Q6: I'm concerned about racemization with these more powerful reagents and aggressive conditions. How can I minimize this risk?

Racemization is a valid concern, especially when forcing a difficult reaction.[11] It occurs when the α-proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[9]

Causality & Mitigation Strategies:

  • Protecting Group Choice: The urethane-type Nα-protecting group (Fmoc) is specifically designed to suppress racemization during activation, which is a major advantage of the Fmoc/tBu strategy.[9]

  • Reagent-Based Suppression: Modern coupling reagents are designed to minimize racemization. Additives like HOBt, and particularly HOAt (used with HATU), are excellent at suppressing the formation of the oxazolinone intermediate responsible for racemization.[11]

  • Base Selection: The choice and amount of base can influence racemization. While DIPEA is common, a less hindered base like 2,4,6-collidine can sometimes be beneficial in critical cases, though it may slow the reaction rate. Limiting the base to the stoichiometric requirement is also crucial.

  • Temperature Control: While elevated temperatures can drive couplings, they also increase the risk of racemization.[12] This strategy should be used cautiously and is often a last resort if changing the coupling reagent is not sufficient.

Q7: Even with HATU, my yield is suboptimal. What other reaction parameters can I adjust?

If a powerful coupling reagent alone isn't solving the problem, a multi-faceted approach optimizing the entire reaction environment is necessary.

Expert Recommendations:

  • Extend Reaction Time: Sterically hindered reactions are inherently slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can allow the reaction to reach completion.[3]

  • Increase Temperature: Carefully increasing the reaction temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted SPPS is particularly effective for this, as it can rapidly and uniformly heat the reaction, driving difficult couplings to completion efficiently.[13]

  • Improve Solvent Environment: Poor solvation can lead to peptide aggregation on the resin, further hindering the reaction site.[5][11] If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[5] For extremely difficult sequences, using chaotropic salts (e.g., LiCl) or "magic mixture" solvent combinations can help disrupt secondary structures.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing an incomplete Fmoc-Leu-Leu coupling.

G cluster_0 Troubleshooting Fmoc-Leu-Leu Coupling start Initial Fmoc-Leu-Leu Coupling Cycle Complete kaiser_test1 Perform Kaiser Test start->kaiser_test1 success Proceed to Next Fmoc Deprotection kaiser_test1->success Negative (Yellow) double_couple Strategy 1: Double Couple (Re-run coupling with fresh reagents) kaiser_test1->double_couple Positive (Blue) kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 kaiser_test2->success Negative (Yellow) change_reagent Strategy 2: Change Coupling Reagent (Use HATU or COMU) kaiser_test2->change_reagent Positive (Blue) kaiser_test3 Perform Kaiser Test change_reagent->kaiser_test3 kaiser_test3->success Negative (Yellow) optimize_cond Strategy 3: Optimize Conditions • Extend reaction time (4h-overnight) • Increase temperature (40-50°C) • Change solvent (NMP) kaiser_test3->optimize_cond Positive (Blue) kaiser_test4 Perform Kaiser Test optimize_cond->kaiser_test4 kaiser_test4->success Negative (Yellow) cap_sequence Cap Unreacted Amines (Use Acetic Anhydride) kaiser_test4->cap_sequence Positive (Blue)

Caption: Decision tree for troubleshooting incomplete Fmoc-Leu-Leu coupling.

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is a self-validating check to be performed after the coupling step.[1]

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL ethanol.

  • Solution B: 80 g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN(aq) diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads 3 times with DMF and then 3 times with ethanol to remove any residual reagents.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[14]

  • Heat the tube at 100-120°C for 5 minutes.[1]

  • Observe the color.

    • Negative Result (Coupling Complete): Beads and solution are colorless or yellowish.

    • Positive Result (Coupling Incomplete): Beads and/or solution turn a deep blue.[1]

Protocol 2: HATU-Mediated Coupling for Sterically Hindered Amino Acids

This protocol outlines a robust procedure for difficult couplings like Fmoc-Leu-Leu.[3]

Materials:

  • Peptide-resin with N-terminal Leu deprotected (0.1 mmol scale)

  • Fmoc-Leu-OH (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • High-quality, amine-free DMF or NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound Leucine has been completely removed (confirmed by a positive Kaiser test post-deprotection) and the resin is washed thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Leu-OH and HATU in DMF (or NMP). Add the DIPEA to the solution.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.[3] This step is crucial for forming the reactive OAt-ester.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptide-resin.[3]

  • Agitate the reaction mixture using nitrogen bubbling or orbital shaking for a minimum of 2 hours at room temperature. For the Leu-Leu coupling, extending this to 4 hours is recommended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove all excess reagents and byproducts.[3]

  • Monitoring: Perform a Kaiser test (Protocol 1) to confirm the absence of free amines, indicating reaction completion. If the test is positive, consider the advanced strategies in the troubleshooting guide.

References

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Royal Society of Chemistry. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved February 8, 2024, from [Link]

  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Biotage. Retrieved February 8, 2024, from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 8, 2024, from [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved February 8, 2024, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved February 8, 2024, from [Link]

  • ACS Publications. (2011). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews. Retrieved February 8, 2024, from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. Retrieved February 8, 2024, from [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. Retrieved February 8, 2024, from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved February 8, 2024, from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved February 8, 2024, from [Link]

  • Google Patents. (2017). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTEC. Retrieved February 8, 2024, from [Link]

Sources

Validation & Comparative

NMR spectral data analysis for N-Fmoc-L-leucyl-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR spectral data analysis for N-Fmoc-L-leucyl-L-leucine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

N-Fmoc-L-leucyl-L-leucine (Fmoc-Leu-Leu-OH) is a critical dipeptide building block and a well-characterized hydrogelator used in tissue engineering and drug delivery systems. Its structural integrity is paramount; however, the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the potential for diastereomeric impurities (L-D isomers) presents unique analytical challenges.

This guide provides an authoritative technical comparison of the NMR spectral characteristics of Fmoc-Leu-Leu-OH against its precursors and diastereomeric impurities. It synthesizes experimental data to establish a self-validating protocol for purity assessment, solvent selection, and structural confirmation.

Compound Profile & Structural Context
  • IUPAC Name: (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 466.57 g/mol

  • Key Structural Features:

    • Fmoc Group: Aromatic signals (7.3–7.8 ppm) and methylene doublet (~4.2–4.5 ppm).[2]

    • Leucine Side Chains: Two isobutyl groups creating overlapping methyl signals (0.8–0.9 ppm).

    • Peptide Bond: Distinct amide proton signal (typically 7.8–8.2 ppm in DMSO-

      
      ).
      
Comparative Analysis Strategy

To validate the quality of Fmoc-Leu-Leu-OH, one must compare its spectral fingerprint against three critical "alternatives" or states:

  • Precursor Comparison: vs. Fmoc-Leu-OH (Confirmation of peptide bond formation).

  • Stereochemical Purity: vs. Fmoc-L-Leu-D-Leu-OH (Detection of racemization).

  • Solvent Environment: DMSO-

    
     vs. CDCl
    
    
    
    (Conformational analysis and solubility).
2.1 Experimental Protocol: Sample Preparation
  • Solvent Selection: DMSO-

    
     is the standard for peptide solubility and preventing aggregation. CDCl
    
    
    
    is useful for observing non-hydrogen-bonded amide protons but may cause line broadening due to aggregation.
  • Concentration: 5–10 mg in 0.6 mL solvent (approx. 15–30 mM).

  • Temperature: 298 K (Standard).[2] Elevated temperature (313 K) recommended if line broadening occurs due to self-assembly/gelation.

Spectral Data Comparison
Comparison 1: Dipeptide (Product) vs. Monomer (Precursor)

The formation of the peptide bond results in diagnostic shifts. The table below contrasts the expected shifts of the starting material (Fmoc-Leu-OH) with the dipeptide.

Table 1:


H NMR Chemical Shift Comparison (DMSO-

, 400 MHz)
Proton AssignmentFmoc-Leu-OH (Monomer)Fmoc-Leu-Leu-OH (Dipeptide)Shift Diagnostic (

)
Amide NH (Fmoc) ~7.6 ppm (d)~7.5 ppm (d)Minimal change; attached to urethane.
Amide NH (Peptide) Absent~8.0 - 8.2 ppm (d) New Signal: Confirms coupling.

-CH (Leu 1)
~4.0 - 4.1 ppm~4.1 - 4.2 ppmSlight downfield shift due to carbonyl derivatization.

-CH (Leu 2)
N/A~4.2 - 4.3 ppmTerminal acid

-proton.
Fmoc

4.2 - 4.3 ppm4.2 - 4.3 ppmCharacteristic doublet, often overlaps with

-CH.
Side Chain

0.85 - 0.95 ppm0.80 - 0.95 ppmIntegration doubles (12H total vs 6H).

Analyst Note: The appearance of the second amide doublet at ~8.1 ppm is the primary confirmation of successful coupling. In the monomer, only the Fmoc-urethane NH is present.

Comparison 2: Solvent Effects (DMSO-

vs. CDCl

)

Solvent choice drastically alters the spectral appearance due to hydrogen bonding and conformational locking.

Table 2: Solvent-Dependent Spectral Features

FeatureDMSO-

CDCl

Interpretation
Amide Resolution Sharp, distinct doublets. Broad, often unresolved.DMSO disrupts intermolecular H-bonds, sharpening signals. CDCl

promotes aggregation (hydrogel precursors).
OH Signal Visible (~12.5 ppm, broad).Often invisible/exchanged.Carboxylic acid proton is rarely seen in CDCl

unless ultra-dry.
Fmoc Region Well-separated multiplets.Overlapping multiplets.Aromatic stacking interactions in CDCl

cause upfield shifting and overlap.
Comparison 3: Stereochemical Purity (L-L vs. L-D)

Racemization is the most critical quality attribute. The presence of the D-isomer (Fmoc-L-Leu-D-Leu-OH) creates a diastereomeric mixture with distinct NMR signals.

  • Mechanism: The "match/mismatch" of chiral centers causes magnetic non-equivalence.

  • Diagnostic Region: The Methyl Region (0.8–0.9 ppm) and

    
    -Proton Region (4.0–4.4 ppm) .
    
  • Observation: The L-D isomer typically shows a small, satellite doublet slightly upfield or downfield of the main L-L methyl signals.

  • Limit of Detection: standard

    
    H NMR can detect ~1-2% D-isomer. For <1%, chiral HPLC is required.
    
Visualization of Analytical Workflows
Workflow 1: Standard Purity Assessment

This diagram outlines the decision logic for validating the dipeptide structure.

NMR_Workflow Sample Solid Sample (Fmoc-Leu-Leu-OH) Prep Dissolve in DMSO-d6 (10 mg/0.6 mL) Sample->Prep Acq Acquire 1H NMR (ns=16, d1=2s) Prep->Acq Check1 Check Amide Region (7.5 - 8.5 ppm) Acq->Check1 Decision1 Two Doublets? Check1->Decision1 Pass1 Peptide Bond Confirmed Decision1->Pass1 Yes Fail1 Incomplete Coupling (Monomer Present) Decision1->Fail1 No Check2 Check Methyl Region (0.8 - 0.95 ppm) Pass1->Check2 Decision2 Satellite Peaks? Check2->Decision2 Pass2 High Diastereomeric Purity (>98%) Decision2->Pass2 No Fail2 Racemization Detected (L-D Isomer) Decision2->Fail2 Yes

Caption: Figure 1. Step-by-step NMR validation workflow for Fmoc-Leu-Leu-OH, focusing on peptide bond confirmation and racemization detection.

Workflow 2: Racemization Detection Logic

A specific logic flow for distinguishing the L-L product from the L-D impurity.

Racemization_Logic Start Analyze Methyl Region (0.80 - 0.95 ppm) Pattern Observe Splitting Pattern Start->Pattern Clean Clean Doublets/Multiplets (Integral = 12H) Pattern->Clean No extra peaks Dirty Minor Satellite Peaks (<5% Intensity) Pattern->Dirty Extra peaks present Conclusion1 Pure L-L Isomer Clean->Conclusion1 Conclusion2 Contains L-D Isomer (Racemization) Dirty->Conclusion2 Action Quantify via Integration or Chiral HPLC Conclusion2->Action

Caption: Figure 2. Diagnostic logic for identifying diastereomeric impurities (racemization) in the leucine methyl region.

References
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-leucine | C21H23NO4.[3][4] National Library of Medicine. Retrieved from [Link]

  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews. (Context on Fmoc-dipeptide self-assembly). Retrieved from [Link]

Sources

Benchmarking Structural Analysis: FTIR vs. CD & ThT for Fmoc-Leu-Leu Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Topic: Structural Characterization of Supramolecular Hydrogels

Executive Summary: The Structural Imperative

In the development of supramolecular hydrogels for drug delivery, Fmoc-Leu-Leu (Fmoc-LL) stands out for its tunable viscoelasticity and biocompatibility. However, the functional performance of these gels—specifically their drug release kinetics and mechanical stability—is strictly dictated by their molecular architecture. The formation of anti-parallel beta-sheets is the primary driver of the nanofibrous network that entraps solvent and payload.

While techniques like Circular Dichroism (CD) and Thioflavin T (ThT) assays are standard in peptide characterization, they often fail to provide granular structural data in the gel state . This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against these alternatives, demonstrating why FTIR is the superior method for resolving the specific beta-sheet interactions (H-bonding and


-

stacking) that govern Fmoc-LL gelation.
Technical Deep Dive: FTIR Analysis of Fmoc-LL

FTIR assesses the vibrational states of the peptide backbone. For Fmoc-Leu-Leu, the Amide I band (1600–1700 cm⁻¹) —arising primarily from C=O stretching—is the most critical indicator of secondary structure.

The "1690 cm⁻¹ Controversy" (Expert Insight)

A common pitfall in Fmoc-peptide analysis is the misassignment of the high-frequency peak.

  • Standard Interpretation: In protein definitions, a minor peak at ~1690 cm⁻¹ alongside a major peak at ~1630 cm⁻¹ indicates anti-parallel beta-sheets .

  • Fmoc-Specific Nuance: In Fmoc-dipeptides, the carbamate group of the Fmoc moiety also absorbs near 1685–1690 cm⁻¹.

  • The Solution: Do not rely solely on the 1690 cm⁻¹ band for beta-sheet confirmation. The 1625–1635 cm⁻¹ band is the definitive marker for the intermolecular hydrogen bonding characteristic of the gel fibrils.

Comparative Analysis: FTIR vs. Alternatives

The following table contrasts FTIR with CD and ThT assays, highlighting why FTIR is often the only viable option for dense, scattering hydrogels.

Table 1: Performance Comparison of Structural Characterization Methods
FeatureFTIR (ATR Mode) Circular Dichroism (CD) Thioflavin T (ThT)
Primary Analyte Molecular bond vibrations (H-bonding environment).Chiral asymmetry (global secondary structure).Amyloid fibril binding (dye fluorescence).
Sample State Native Gel (hydrated) or Xerogel (dried).Solution or very thin film ( < 0.1 mm).Solution or diluted gel.
Beta-Sheet Signal Strong bands at 1630 cm⁻¹ & 1690 cm⁻¹.[1]Negative band at ~218 nm .Fluorescence emission at 482 nm .
Interference Water (H-O-H bend) overlaps Amide I.Light Scattering: High turbidity of Fmoc-LL gels distorts signal.Non-Specific Binding: High background in dense gels.
Quantification High (via peak deconvolution).Moderate (requires clear pathlength).Low (qualitative/relative only).
Verdict Best for dense, opaque hydrogels. Best for early-stage assembly kinetics in solution.Best for high-throughput screening of fibrillation.
Mechanistic Visualization: Fmoc-LL Self-Assembly

The formation of Fmoc-LL gels is a hierarchical process. The diagram below illustrates the transition from monomer to network, highlighting where FTIR provides critical validation.

Fmoc_Assembly Monomer Fmoc-Leu-Leu Monomer Trigger Trigger (pH Switch / Solvent Exchange) Monomer->Trigger PiStacking π-π Stacking (Fluorenyl Groups) Trigger->PiStacking Hydrophobic Collapse HBonding H-Bonding (Amide Groups) Trigger->HBonding Directional Assembly Fibril Nanofibril (Anti-parallel β-Sheet) PiStacking->Fibril HBonding->Fibril FTIR_Signal FTIR Signal: 1630 cm⁻¹ (Amide I) HBonding->FTIR_Signal Detected By Gel Hydrogel Network (Entangled Fibrils) Fibril->Gel Entanglement Fibril->FTIR_Signal Validates

Figure 1: Hierarchical self-assembly of Fmoc-Leu-Leu. FTIR specifically validates the H-bonding step crucial for fibril formation.

Validated Experimental Protocol: ATR-FTIR of Fmoc-LL Gels

This protocol uses Attenuated Total Reflectance (ATR) to analyze the gel in its native state, avoiding the structural collapse associated with drying (xerogels).

Prerequisites
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Reagents: Fmoc-Leu-Leu, Deuterium Oxide (D₂O), NaOD/DCl (for pH adjustment).

  • Why D₂O? H₂O has a bending vibration at ~1640 cm⁻¹ that obscures the beta-sheet peak. Preparing gels in D₂O shifts this solvent peak to ~1200 cm⁻¹, clearing the Amide I window.

Step-by-Step Workflow
  • Gel Preparation (D₂O Exchange Method):

    • Dissolve Fmoc-Leu-Leu in a minimal volume of DMSO or high-pH D₂O (using NaOD).

    • Trigger gelation by adding D₂O or adjusting pH to ~7.0 using DCl.

    • Checkpoint: Ensure the final gel is self-supporting (passes the "inverted vial" test).[2]

  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum of pure D₂O (or the specific buffer used) with the same parameters (e.g., 64 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition:

    • Place a small aliquot (~20 µL) of the Fmoc-LL hydrogel directly onto the crystal.

    • Critical Step: Apply the pressure clamp gently. Excessive pressure can induce "pressure melting" or structural deformation of weak supramolecular gels.

    • Collect sample spectrum.[1][3][4][5][6][7]

  • Data Processing:

    • Baseline Correction: Apply a linear baseline correction between 1750 cm⁻¹ and 1500 cm⁻¹.

    • Deconvolution (Optional but Recommended): Use Fourier Self-Deconvolution (FSD) or Second Derivative analysis to resolve overlapping peaks in the Amide I region.

Data Interpretation Guide
Wavenumber (cm⁻¹)Assignment in Fmoc-LLStructural Implication
1625 – 1635 C=O Stretch (Amide I)Beta-Sheet (Primary Indicator)
1685 – 1695 C=O Stretch (Carbamate + Amide)Antiparallel arrangement + Fmoc group vibration.
1650 – 1655 C=O StretchRandom Coil / Disordered regions.
1530 – 1550 N-H Bend (Amide II)Peptide bond environment (shifts in D₂O).
References
  • Smith, A. M., et al. (2008). "Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on π–π Interlocked β-Sheets." Advanced Materials. Link

  • Fleming, S., & Ulijn, R. V. (2014). "Design of Nanostructures Based on Aromatic Short Peptide Derivatives." Chemical Society Reviews. Link

  • Tang, C., et al. (2011). "Fmoc-dipeptide hydrogels: optimization of preparation methods and structural insights." Journal of Colloid and Interface Science. Link

  • Mu, X., et al. (2012). "Redefining the '1690 cm⁻¹' Component in Fmoc-Peptide Gelators." Biomacromolecules. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-L-leucyl-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like N-Fmoc-L-leucyl-L-leucine. However, responsible chemical stewardship, particularly end-of-lifecycle management, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of this protected dipeptide, moving beyond mere procedural steps to explain the underlying scientific and regulatory rationale.

Section 1: Hazard Characterization & Assessment

The initial step in managing chemical waste is to understand its intrinsic hazards. Based on the Globally Harmonized System (GHS) classifications for the closely related compound, Fmoc-L-Leucine, we can anticipate a similar hazard profile.

Hazard ClassGHS CategoryHazard StatementCausality
Acute Toxicity, Oral4H302: Harmful if swallowedThe compound can cause adverse health effects if ingested.
Acute Toxicity, Dermal4H312: Harmful in contact with skinCan be absorbed through the skin, leading to systemic effects.
Acute Toxicity, Inhalation4H332: Harmful if inhaledAs a crystalline solid, dust can be generated and inhaled, causing respiratory tract irritation and potential systemic toxicity.
Skin Irritation2H315: Causes skin irritationThe chemical nature of the compound can cause local inflammation upon contact with skin.
Eye Irritation2AH319: Causes serious eye irritationParticulate matter can cause significant mechanical and chemical irritation to the eyes.
Data extrapolated from the Safety Data Sheet for Fmoc-L-Leucine[1].

These classifications mandate that N-Fmoc-L-leucyl-L-leucine be treated as a hazardous substance, and its waste streams managed as hazardous chemical waste. Under no circumstances should this material or its solutions be disposed of down the sanitary sewer .[2][3]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable when handling either the pure compound or its waste.

  • Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after handling the material, even if gloves were worn[4].

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities of the solid that could generate dust, chemical splash goggles are necessary.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood or other ventilated enclosure may require respiratory protection. A NIOSH-approved N95 respirator can provide protection against airborne particulates.

The causality here is direct: effective PPE creates a barrier between the researcher and the potential routes of exposure (dermal, ocular, inhalation) identified in the hazard assessment.

Section 3: Waste Classification and Segregation

Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized as either "listed" or "characteristic" waste[5].

  • Listed Waste: N-Fmoc-L-leucyl-L-leucine is not a specifically "listed" waste (i.e., it does not appear on the F, K, P, or U lists)[6].

  • Characteristic Waste: The waste must be evaluated for the four hazardous characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity[7]. Pure N-Fmoc-L-leucyl-L-leucine solid does not meet the criteria for these characteristics. However, if it is dissolved in a solvent that does exhibit a characteristic (e.g., a flammable solvent like ethanol), the entire solution is considered hazardous waste[8].

Therefore, the primary driver for classifying this waste as hazardous often comes from the solvents used in its application. Segregation is critical to ensure safety and manage disposal costs. Incompatible waste types should never be mixed to avoid dangerous reactions[9].

The following diagram outlines the decision-making workflow for segregating waste generated from work with N-Fmoc-L-leucyl-L-leucine.

G Workflow for N-Fmoc-L-leucyl-L-leucine Waste Segregation Start Waste Generation Point (N-Fmoc-L-leucyl-L-leucine) Solid Unused/Expired Solid or Contaminated Spill Debris Start->Solid Solid Material Liquid Liquid Solutions (e.g., in DMF, Ethanol) Start->Liquid Liquid Solution Labware Contaminated Labware (Gloves, Wipes, Pipette Tips) Start->Labware Used Consumables SolidContainer Hazardous Solid Waste (Labeled: 'N-Fmoc-L-leucyl-L-leucine Waste') Solid->SolidContainer LiquidContainer Hazardous Liquid Waste (Segregated by Solvent Type, e.g., 'Halogenated Solvents') Liquid->LiquidContainer Consult solvent segregation rules PPEContainer Solid Lab Waste (Contaminated PPE & Consumables) Labware->PPEContainer

Caption: Decision tree for proper segregation of waste streams.

Section 4: Step-by-Step Disposal Protocols

All waste containers must be kept closed except when adding waste, stored in a designated satellite accumulation area, and clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents[9][10].

Protocol 4.1: Disposal of Unused/Expired Solid N-Fmoc-L-leucyl-L-leucine

  • Container Selection: Obtain a designated, sealable container for solid hazardous waste from your institution's Environmental Health and Safety (EHS) department. The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).

  • Labeling: Affix a hazardous waste label to the container. List "N-Fmoc-L-leucyl-L-leucine" as the content.

  • Transfer: Carefully transfer the solid chemical into the waste container, preferably within a chemical fume hood to minimize dust inhalation. Avoid creating dust.

  • Closure and Storage: Securely close the container. Store it in your lab's designated satellite accumulation area, away from incompatible materials[11].

  • Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), arrange for pickup by your EHS department.

Protocol 4.2: Disposal of Liquid Waste Containing N-Fmoc-L-leucyl-L-leucine

  • Segregation is Key: The primary determinant for liquid waste disposal is the solvent. Do not mix different solvent waste streams. Common segregations include:

    • Halogenated Solvents (e.g., Dichloromethane)

    • Non-Halogenated Solvents (e.g., Ethanol, DMF, DMSO)

    • Aqueous Waste (Note: This compound has low aqueous solubility, but if dissolved in an aqueous buffer with a co-solvent, it must still be treated as hazardous waste)[12].

  • Container Selection: Use a designated, sealable, and compatible liquid waste container (e.g., a safety can or coated glass bottle).

  • Labeling: Label the container with "Hazardous Waste" and list all components, including solvents and N-Fmoc-L-leucyl-L-leucine, with estimated percentages.

  • Transfer: Use a funnel to carefully pour the liquid waste into the container. This should be done in a fume hood.

  • Closure and Storage: Keep the container tightly sealed when not in use. Store in a secondary containment bin within the satellite accumulation area[11].

  • Pickup: Arrange for EHS pickup when the container is full or reaches its accumulation time limit.

Protocol 4.3: Disposal of Contaminated Labware and PPE

  • Gross Contamination: Any labware (e.g., weigh boats, centrifuge tubes) or debris (e.g., paper towels used for cleanup) that is grossly contaminated with solid N-Fmoc-L-leucyl-L-leucine should be placed in the Hazardous Solid Waste container (Protocol 4.1).

  • Trace Contamination: PPE (gloves, etc.) and consumables (pipette tips, wipes) with trace contamination should be collected in a separate, clearly labeled container or heavy-duty bag designated for "Contaminated Solid Lab Waste." This prevents over-classification of minimally contaminated items but ensures they are not disposed of as regular trash.

  • No Sharps: Needles or other sharps must never be placed in a soft-sided bag or standard waste container. They must be disposed of in a designated sharps container[3].

Section 5: Emergency Spill Management

A spill of N-Fmoc-L-leucyl-L-leucine solid requires immediate and deliberate action.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area and contact EHS.

  • Don PPE: At a minimum, don a lab coat, gloves, and chemical splash goggles. An N95 respirator is required for a powder spill.

  • Containment: Gently cover the spill with a chemical absorbent pad or dry sand to prevent the powder from becoming airborne. Do not use water.

  • Cleanup: Carefully sweep the absorbed material into a dustpan. Avoid creating dust. For the final cleanup of the surface, wet a paper towel with an appropriate solvent (like ethanol) to wipe the area.

  • Disposal: All cleanup materials (absorbent, contaminated gloves, paper towels) must be placed into the Hazardous Solid Waste container[4].

  • Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Section 6: Regulatory Context

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees[13]. The PPE and handling requirements in this guide are in alignment with these standards. Furthermore, personnel handling hazardous waste must receive appropriate training as mandated by OSHA[14][15].

  • Environmental Protection Agency (EPA): The EPA, under RCRA, governs the entire lifecycle of hazardous waste from "cradle-to-grave."[5] Your laboratory is considered a "generator" of hazardous waste, and as such, is legally responsible for its proper management until its final, safe disposal[16]. Adhering to the segregation, labeling, and storage protocols is essential for compliance.

By integrating these scientifically sound and regulatory-compliant procedures into your daily workflow, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible research and environmental protection.

References

  • Fmoc-L-Leucine - PRODUCT INFORM
  • FMOC-L-Leucine - Safety D
  • FMOC-L-LEUCINE CAS No 35661-60-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • FMOC-L-Leucine - Product Inform
  • How Do You Dispose Of Waste In A Labor
  • Defining Hazardous Waste. California Department of Toxic Substances Control.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • 1910.1200 - Hazard Communication.
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. J&S Rubbish Removal.
  • Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments).
  • 1910.120 - Hazardous waste operations and emergency response.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • How To: Lab Waste. LabXchange (YouTube).
  • Lab safety: Hazardous waste management. ASU Environmental Health and Safety (YouTube).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.